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  • Product: 9-Benzyl-6-chloro-9h-purin-2-amine
  • CAS: 6336-42-1

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Applications of 9-Benzyl-6-chloro-9H-purin-2-amine

Executive Summary In the landscape of modern targeted therapeutics, the purine scaffold remains a privileged structure due to its biomimetic properties and versatile reactivity. 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the purine scaffold remains a privileged structure due to its biomimetic properties and versatile reactivity. 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) serves as a critical, high-value intermediate in the synthesis of advanced pharmacological agents, most notably KRAS G12D inhibitors[1] and Autophagy-Targeting Chimeras (AUTACs)[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and field-proven synthetic methodologies for 9-benzyl-6-chloro-9H-purin-2-amine. By understanding the causality behind its chemical behavior—specifically the differential reactivity of the C6 and N9 positions—medicinal chemists can optimize downstream functionalization for drug discovery pipelines.

Physicochemical Properties & Molecular Identity

Accurate physicochemical profiling is essential for predicting solubility, reactivity, and downstream formulation behavior. The 6-chloro substitution significantly lowers the pKa of the purine ring system via electron withdrawal, while the 9-benzyl group imparts critical lipophilicity, shifting the molecule's solubility profile toward organic solvents[3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 9-Benzyl-6-chloro-9H-purin-2-amine
CAS Registry Number 6336-42-1[4]
Molecular Formula C₁₂H₁₀ClN₅[4]
Molecular Weight 259.69 g/mol [4]
SMILES String ClC1=C2N=CN(CC3=CC=CC=C3)C2=NC(N)=N1[4]
Appearance White to pale yellow solid[5]
Solubility Profile Soluble in DMSO, DMF, and THF; sensitive to aqueous hydrolysis over time[6]
Storage Conditions Inert atmosphere, 2-8°C, protected from light[7]

(Data synthesized from BLDpharm commercial specifications and empirical literature[4][6][7])

Structural Reactivity and Mechanistic Logic

The utility of 9-benzyl-6-chloro-9H-purin-2-amine stems from the orthogonal reactivity of its functional groups. As an application scientist, I approach this molecule as a programmable scaffold:

  • The C6-Chloro Position (The Electrophilic Hub): The purine ring is highly electron-deficient. The chlorine atom at the C6 position is a prime leaving group for Nucleophilic Aromatic Substitution (SₙAr) . When treated with secondary amines (e.g., in the synthesis of KRAS inhibitors), the C6 position undergoes rapid substitution. The causality here is driven by the stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atoms (N1 and N7)[1].

  • The 2-Amino Group (The Hydrogen Bond Donor): The exocyclic amine at C2 is relatively non-nucleophilic due to resonance delocalization into the purine ring. It primarily serves as a critical hydrogen-bond donor in biological target binding (e.g., interacting with the active site of KRAS G12D)[8].

  • The N9-Benzyl Group (The Lipophilic Anchor): Alkylation at N9 rather than N7 is thermodynamically favored and sterically less hindered. The benzyl group not only protects the N9 position from unwanted side reactions but also enhances cell permeability in final drug candidates[2].

Reactivity Core 9-Benzyl-6-chloro- 9H-purin-2-amine SNAr SₙAr Reaction at C6 Position Core->SNAr Nucleophilic Attack (Secondary Amines) KRAS KRAS G12D Inhibitors SNAr->KRAS Warhead Attachment AUTAC AUTAC Degraders (Autophagy) SNAr->AUTAC Linker Conjugation

Fig 1: Divergent synthetic applications of the C6-chloro purine scaffold.

Experimental Protocol: Synthesis and Isolation

The standard synthesis involves the regioselective N-alkylation of 2-amino-6-chloropurine. The following protocol is designed as a self-validating system , ensuring that reaction completion and regioselectivity can be monitored in real-time.

Reagents and Materials
  • Starting Material: 6-chloro-9H-purin-2-amine (1.0 equiv, e.g., 1.50 g, 8.85 mmol)[2]

  • Alkylating Agent: Benzyl bromide (1.5 equiv, 2.27 g, 13.3 mmol)[2]

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.67 g, 26.6 mmol)[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology
  • Reaction Assembly: Suspend 6-chloro-9H-purin-2-amine and K₂CO₃ in anhydrous DMF at room temperature (25°C). Causality Note: K₂CO₃ is chosen as a mild, insoluble base. It is strong enough to deprotonate the purine N9 (pKa ~9.5) but mild enough to prevent the hydrolysis of the C6-chloro group, which would occur with aqueous NaOH[3].

  • Alkylation: Add benzyl bromide dropwise to the stirring suspension. Stir the mixture at 25°C for 12 hours under an inert nitrogen atmosphere[2].

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol = 10:1). The disappearance of the highly polar starting material validates reaction completion.

  • Workup (Quench & Extraction): Filter the reaction mixture to remove insoluble inorganic salts (K₂CO₃ and KBr). Dilute the filtrate with saturated aqueous NaCl (brine) and extract with Ethyl Acetate (EtOAc). Causality Note: The brine wash is critical; it forces the highly polar DMF into the aqueous layer, preventing solvent contamination in the organic extract[2].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Dichloromethane/EtOAc = 6/1 to 5/1). This step is essential to separate the desired N9-benzyl isomer from trace amounts of the sterically hindered N7-benzyl byproduct[5].

Workflow A 1. Deprotonation 6-chloro-9H-purin-2-amine + K₂CO₃ in DMF B 2. Alkylation Add Benzyl Bromide (25°C, 12h) A->B C 3. Filtration & Brine Wash B->C D 4. Silica Gel Chromatography C->D E 5. Pure Product: 9-Benzyl-6-chloro- 9H-purin-2-amine D->E

Fig 2: Step-by-step synthetic workflow for the N9-benzylation of 2-amino-6-chloropurine.

Analytical Characterization (E-E-A-T Validation)

To ensure scientific integrity, the synthesized compound must be validated against established spectral data. The regioselectivity of the N9 vs. N7 alkylation is definitively proven via Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, DMSO-d₆) Key Signatures:

  • δ 8.22 (1H, s): Represents the purine C8 proton. Its chemical shift is highly sensitive to the position of the benzyl group, confirming N9 alkylation[9].

  • δ 7.24–7.45 (5H, m): Represents the five aromatic protons of the benzyl ring[9].

  • δ 6.94 (2H, s): Represents the exocyclic C2-NH₂ protons. The broad singlet indicates hydrogen bonding interactions[5].

  • δ 5.29 (2H, s): Represents the benzylic methylene (-CH₂-) protons, confirming the attachment of the benzyl group to the purine core[5].

References

  • Second-Generation AUTACs for Targeted Autophagic Degradation (ACS Publications). Details the synthesis of 9-benzyl-6-chloro-9H-purin-2-amine and its use in targeted protein degradation. Source URL:[Link]

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy (PMC / NIH). Explores the nucleophilic substitution of the C6-chloro position for oncology applications. Source URL:[Link]

  • Product Class 17: Purines (Thieme Connect). Comprehensive review of purine pKa values, base selection, and regioselective alkylation causality. Source URL:[Link]

Sources

Exploratory

mechanism of action of 9-benzyl-6-chloro-9h-purin-2-amine in kinase inhibition

An In-Depth Technical Guide on the Pharmacophoric Core: Mechanism of Action of 9-Benzyl-6-chloro-9H-purin-2-amine in Kinase Inhibition Executive Summary In the landscape of targeted therapeutics, the purine scaffold rema...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacophoric Core: Mechanism of Action of 9-Benzyl-6-chloro-9H-purin-2-amine in Kinase Inhibition

Executive Summary

In the landscape of targeted therapeutics, the purine scaffold remains one of the most privileged structures for competitive enzyme inhibition. Specifically, 9-benzyl-6-chloro-9H-purin-2-amine serves as a critical pharmacophoric precursor. While rarely deployed as a standalone drug due to the reactivity of its 6-chloro group, this molecule provides the foundational architecture for a vast array of ATP-competitive kinase inhibitors, as well as emerging modalities like KRAS G12D inhibitors and Autophagy-Targeting Chimeras (AUTACs)[1][2].

This whitepaper dissects the structural biology, mechanistic action, and experimental workflows associated with utilizing this scaffold in drug discovery.

Structural Biology & Pharmacophore Analysis

The mechanism of action of inhibitors derived from 9-benzyl-6-chloro-9H-purin-2-amine is fundamentally rooted in its ability to mimic the adenine ring of Adenosine Triphosphate (ATP). The molecule is composed of four distinct functional zones, each engineered for a specific interaction within the kinase active site:

  • The Purine Core (Adenine Bioisostere): The bicyclic heteroaromatic ring inserts deeply into the cleft between the N-lobe and C-lobe of the kinase domain, engaging in critical π−π stacking and van der Waals interactions with hydrophobic residues.

  • The 2-Amine Group (Hinge Binder): This group acts as an essential hydrogen-bond donor. It typically interacts with the backbone carbonyl of the gatekeeper+1 or +3 residue in the kinase hinge region, anchoring the molecule in the orthosteric site.

  • The 9-Benzyl Group (Hydrophobic Anchor): By occupying the hydrophobic ribose-binding pocket (normally occupied by the ribose sugar of ATP), the benzyl group enhances binding affinity and provides steric bulk that prevents the kinase from adopting its active conformation.

  • The 6-Chloro Group (Electrophilic Handle): The C6 position faces the solvent-exposed specificity pocket. The highly electronegative chlorine atom activates the purine ring for Nucleophilic Aromatic Substitution (SNAr). By displacing this chlorine with various amines or anilines, researchers can rapidly generate libraries of inhibitors tailored to the unique specificity pockets of different kinases[1].

G cluster_kinase Kinase ATP-Binding Site cluster_scaffold 9-Benzyl-6-chloro-9H-purin-2-amine Core Hinge Hinge Region (Backbone Amides) Ribose Ribose Pocket (Hydrophobic) Spec Specificity Pocket (Solvent Exposed) Amine 2-Amine Group (H-Bond Donor) Amine->Hinge Hydrogen Bonding Purine Purine Ring (Adenine Mimic) Purine->Hinge Pi-Stacking / VdW Benzyl 9-Benzyl Group (Hydrophobic Anchor) Benzyl->Ribose Hydrophobic Insertion Chloro 6-Chloro Group (SNAr Reactive Site) Chloro->Spec Displaced by Nucleophile

Mechanistic binding model of the purine scaffold within the kinase ATP-binding site.

Experimental Workflows: From Scaffold to Inhibitor

To harness the mechanism of action of this scaffold, researchers must first derivatize the 6-chloro position, followed by rigorous biological validation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 6-Chloro Handle
  • Causality & Logic: The electron-withdrawing nature of the purine nitrogens activates the C6 position. We utilize SNAr to install a specificity-determining group. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the highly polar Meisenheimer transition state, drastically accelerating the reaction[2].

  • Step 1 (Preparation): Dissolve 9-benzyl-6-chloro-9H-purin-2-amine (1.0 eq) and the desired nucleophile (e.g., an aniline derivative, 1.2 eq) in anhydrous DMF.

  • Step 2 (Base Addition): Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Expert Insight: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Step 3 (Thermal Activation): Heat the reaction mixture to 90°C for 12–18 hours under a nitrogen atmosphere.

  • Step 4 (Self-Validation): Monitor the reaction via LC-MS. The protocol is self-validating; the reaction is only deemed complete when the parent mass (m/z ~260.07) is fully depleted, preventing downstream purification failures.

  • Step 5 (Purification): Quench with brine, extract with ethyl acetate, and purify via flash chromatography (SiO2, DCM:MeOH gradient).

Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
  • Causality & Logic: Radiometric assays pose safety and regulatory burdens. The ADP-Glo assay is chosen because it is a luminescent, homogeneous assay that directly measures ADP formed by the kinase reaction. By running the assay at the specific Km​ of ATP for the target kinase, we ensure maximum sensitivity to ATP-competitive inhibitors.

  • Step 1 (Reaction Setup): In a 384-well plate, combine the recombinant kinase, substrate peptide, and the synthesized purine derivative in a 10-point dose-response titration.

  • Step 2 (Initiation): Add ultra-pure ATP at the Km​ concentration to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Step 3 (ATP Depletion): Add ADP-Glo™ Reagent and incubate for 40 minutes. Self-Validation: This reagent actively depletes unreacted ATP, leaving only the generated ADP, effectively eliminating false-positive background noise.

  • Step 4 (Signal Generation & Analysis): Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Measure luminescence and calculate the IC50 using non-linear regression.

Workflow Step1 Scaffold Preparation 9-Benzyl-6-chloro-9H-purin-2-amine Step2 Nucleophilic Aromatic Substitution (SNAr) Displacement of 6-Cl Step1->Step2 Amine/Aniline, Base, Heat Step3 Purification & Characterization LC-MS / NMR Step2->Step3 Meisenheimer Intermediate Step4 In Vitro Kinase Assay ADP-Glo / FRET Step3->Step4 >95% Purity Required Step5 Lead Optimization Targeting Kinases, KRAS, or AUTACs Step4->Step5 IC50 & Selectivity Profiling

Experimental workflow from scaffold derivatization to biological profiling.

Beyond Kinases: Evolutionary Applications of the Scaffold

While traditionally an ATP-competitive kinase inhibitor core, the 9-benzyl-6-chloro-9H-purin-2-amine scaffold has recently been repurposed for novel therapeutic modalities, proving its versatility as a privileged pharmacophore.

  • KRAS G12D Inhibition: Mutations in KRAS lead to constitutive activation of the MAPK signaling pathway. Recent studies have utilized the 9-benzyl-6-chloro-9H-purin-2-amine scaffold to synthesize inhibitors (e.g., PU1-1) that bind to the Switch II pocket of KRAS G12D. The purine core provides superior binding affinity compared to pyrimidine counterparts, effectively reducing active KRAS-GTP levels and inducing apoptosis in gastric cancer cells[1].

  • Autophagy-Targeting Chimeras (AUTACs): In the development of second-generation AUTACs, this scaffold is used to synthesize p -fluorobenzylguanine tags. These tags act as degradation signals, recruiting autophagy-related factors to selectively degrade target proteins (such as EGFP-HaloTag substrates) via the lysosomal pathway[2].

Quantitative Pharmacodynamics

The following table summarizes the quantitative data of advanced derivatives synthesized directly from the 9-benzyl-6-chloro-9H-purin-2-amine core, highlighting its broad applicability.

Derivative / CompoundPrimary TargetBinding Affinity ( Δ G)Biological Activity / IC50Reference
PU1-1 (Purine analog)KRAS G12D-4.565 Kcal/mol4.4 μM (Avg. across KRAS cell lines)[1]
PU1-2 (Purine analog)KRAS G12D-4.855 Kcal/molActive (Induces apoptosis)[1]
2G-AUTACs (Guanine-tagged)EGFP-HaloTagN/ADose-dependent degradation (1–10 μM)[2]

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Second-Generation AUTACs for Targeted Autophagic Degradation. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Foundational

Structural Elucidation and Computational Docking of 9-Benzyl-6-chloro-9H-purin-2-amine: A Foundational Scaffold for Targeted Therapeutics

Executive Summary In contemporary structure-based drug design (SBDD), the purine heterocycle remains one of the most privileged scaffolds due to its inherent bioisosterism with endogenous nucleotides. Specifically, 9-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the purine heterocycle remains one of the most privileged scaffolds due to its inherent bioisosterism with endogenous nucleotides. Specifically, 9-benzyl-6-chloro-9H-purin-2-amine has emerged as a highly versatile intermediate for synthesizing advanced therapeutics, including KRAS G12D inhibitors[1] and Autophagy-Targeting Chimeras (AUTACs)[2]. This technical whitepaper provides an in-depth analysis of the crystallographic properties, molecular docking dynamics, and self-validating experimental workflows required to leverage this scaffold in macromolecular targeting.

Structural Significance & Crystallographic Profile

The molecular architecture of 9-benzyl-6-chloro-9H-purin-2-amine is defined by three distinct functional domains, each serving a critical role in protein-ligand interactions and downstream chemical derivatization:

  • The Purine Core (Hydrogen Bonding Hub): The planar aromatic system allows for robust π−π stacking with aromatic residues in target binding pockets. The N1, N3, and N7 nitrogen atoms act as potent hydrogen bond acceptors, mimicking the binding modalities of ATP or GTP.

  • The 6-Chloro Substituent (Reactive Warhead Site): In crystallographic and synthetic contexts, the C6 position is highly electrophilic. It serves as the primary site for nucleophilic aromatic substitution ( SN​Ar ), allowing researchers to append target-specific warheads or linker moieties without disrupting the core binding pose[1].

  • The 9-Benzyl Group (Hydrophobic Anchor): X-ray crystallography reveals that the 9-benzyl moiety frequently dictates the initial orientation of the scaffold within hydrophobic clefts. For instance, when targeting oncogenic variants like KRAS G12D, the benzyl group effectively occupies the nucleotide-binding pocket, disrupting the conformational dynamics required for KRAS activation[3].

Pathway EGFR EGFR SOS1 SOS1 EGFR->SOS1 KRAS KRAS G12D SOS1->KRAS GTP Loading BRAF BRAF KRAS->BRAF Purine 9-Benzyl-6-chloro-9H-purin-2-amine Purine->KRAS SWII Pocket Binding MEK MEK BRAF->MEK ERK ERK MEK->ERK Tumor Tumor Proliferation ERK->Tumor

Mechanism of KRAS G12D inhibition by purine-based scaffolds.

Molecular Docking Dynamics & Target Interaction

Molecular docking simulations are critical for hit identification and lead optimization, allowing researchers to rank small molecules based on their thermodynamic binding affinities. Recent in silico analyses have utilized 9-benzyl-6-chloro-9H-purin-2-amine derivatives to target the SWII-binding site of the KRAS G12D protein (PDB code: 7RPZ).

Causality in Docking Parameters

When docking this scaffold, the purine ring is typically treated as a rigid body to preserve its aromatic planarity, while the benzylic carbon is granted rotational freedom. This parameterization is crucial because the SWII pocket of KRAS G12D is highly dynamic; the rotational flexibility of the benzyl group allows the algorithm to sample conformations that maximize hydrophobic contacts with residues like Val9 and Ile36, which govern the binding of these compounds[1].

Quantitative Binding Data

The table below summarizes the binding affinities of purine-based derivatives synthesized directly from the 9-benzyl-6-chloro-9H-purin-2-amine scaffold against the KRAS G12D target[1].

Compound / ScaffoldMacromolecular TargetBinding Affinity ( Δ G)Primary Interaction Motif
9-Benzyl-6-chloro-9H-purin-2-amine KRAS G12D (SWII Pocket)Baseline ScaffoldHydrophobic anchoring via benzyl group
PU1-1 (Derivative) KRAS G12D (PDB: 7RPZ)-4.565 kcal/molSWII pocket occupancy, hydrophobic
PU1-2 (Derivative) KRAS G12D (PDB: 7RPZ)-4.855 kcal/molDeep SWII pocket occupancy

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes a mandatory verification step before proceeding to the next phase of the drug development pipeline.

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 9-benzyl-6-chloro-9H-purin-2-amine with high regioselectivity for the N9 position over the N7 isomer[2]. Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the purine without causing degradation. Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the potassium cation, rendering the purine nitrogen highly nucleophilic for the SN​2 attack by benzyl bromide.

  • Reaction Setup: Suspend 6-chloro-9H-purin-2-amine (1.50 g, 8.85 mmol) and K2​CO3​ (3.67 g, 26.6 mmol) in anhydrous DMF (25 mL)[2].

  • Alkylation: Add (bromomethyl)benzene (2.27 g, 13.3 mmol) dropwise to the mixture[2].

  • Incubation: Stir the reaction continuously at 25 °C for 12 hours under a nitrogen atmosphere[2].

  • Extraction: Filter to remove insoluble inorganic salts. Dilute the filtrate with brine and extract utilizing ethyl acetate.

  • Validation Step (Critical): Perform High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). Proceed only if the N9 isomer purity exceeds 95%. Confirm regioselectivity via 1H -NMR (look for the characteristic benzylic CH2​ singlet shift).

Protocol B: High-Throughput Molecular Docking

Objective: Evaluate the binding pose of the scaffold within the KRAS G12D active site. Causality: Accurate docking requires precise protonation states. Purine nitrogens can exist in various tautomeric forms at physiological pH (7.4), which drastically alters the hydrogen-bond donor/acceptor network.

  • Protein Preparation: Retrieve the crystal structure of KRAS G12D (e.g., PDB: 7RPZ). Remove all water molecules beyond 5 Å of the SWII active site.

  • State Assignment: Use Epik to generate tautomers and assign protonation states at pH 7.4.

  • Grid Generation: Define a receptor grid box (e.g., 20 Å × 20 Å × 20 Å) centered on the native ligand's coordinates.

  • Simulation: Execute docking using Glide Standard Precision (SP) or AutoDock Vina, allowing full ligand flexibility[1].

  • Validation Step (Critical): Re-dock the native co-crystallized ligand (e.g., MRTX1133) into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is 2.0 Å.

Workflow LigPrep Ligand Prep (3D Conformer) Docking Docking (Glide/Vina) LigPrep->Docking ProtPrep Protein Prep (PDB: 7RPZ) Grid Grid Gen (SWII Pocket) ProtPrep->Grid Grid->Docking Scoring Scoring (ΔG binding) Docking->Scoring MD MD Simulation (GROMACS) Scoring->MD

High-throughput docking and molecular dynamics validation workflow.

Protocol C: Protein-Ligand Co-Crystallization

Objective: Obtain high-resolution X-ray diffraction data of the scaffold bound to the target protein[3]. Causality: To achieve a well-ordered crystal lattice, the protein-ligand complex must be highly monodisperse. A molar excess of the ligand drives the equilibrium toward complex formation, minimizing apo-protein crystallization.

  • Complex Formation: Concentrate purified target protein to 10-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES, pH 7.5). Incubate with a 2-5 mM concentration of the scaffold (dissolved in DMSO) for 2 hours on ice.

  • Validation Step 1 (Critical): Analyze the mixture via Dynamic Light Scattering (DLS). Proceed to crystallization only if the polydispersity index (PDI) is < 0.2, confirming a monodisperse complex.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen (e.g., PEG 3350 as a precipitant).

  • Harvesting: Loop the resulting crystals, cryoprotect with 20% glycerol, and flash-freeze in liquid nitrogen.

  • Validation Step 2 (Critical): Test crystals on a home-source X-ray diffractometer. Only crystals diffracting to better than 2.5 Å resolution should be transported to a synchrotron facility for full data collection.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. National Institutes of Health (NIH) / PMC.
  • Buy KRAS inhibitor-23 (EVT-12509548). EvitaChem.
  • Second-Generation AUTACs for Targeted Autophagic Degradation.

Sources

Exploratory

Preliminary In Vitro Cytotoxicity and Scaffold Utility of 9-Benzyl-6-chloro-9H-purin-2-amine in Targeted Therapeutics

Executive Summary: The Privileged Purine Scaffold In modern rational drug design, the purine ring serves as a privileged scaffold due to its inherent ability to mimic endogenous nucleotides (ATP and GTP), allowing it to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Purine Scaffold

In modern rational drug design, the purine ring serves as a privileged scaffold due to its inherent ability to mimic endogenous nucleotides (ATP and GTP), allowing it to competitively bind to the active sites of kinases and GTPases. 9-benzyl-6-chloro-9H-purin-2-amine is a critical, highly versatile intermediate utilized in the synthesis of advanced targeted therapeutics, including KRAS G12D inhibitors and Autophagy-Targeting Chimeras (AUTACs).

Evaluating the preliminary in vitro cytotoxicity of this intermediate is a fundamental step in the drug development pipeline. The scaffold itself must exhibit minimal basal toxicity to ensure that the potent cytotoxicity observed in its downstream derivatives (e.g., PU1-1) is entirely target-driven rather than a byproduct of non-specific chemical reactivity. This whitepaper details the chemical rationale, standardized cytotoxicity evaluation protocols, and mechanistic pathways associated with 9-benzyl-6-chloro-9H-purin-2-amine and its bioactive derivatives.

Chemical Rationale and Synthesis Causality

The architectural design of 9-benzyl-6-chloro-9H-purin-2-amine is highly intentional, providing two distinct functional domains for downstream modification:

  • The N9-Benzyl Group: Enhances the lipophilicity of the molecule, improving cellular membrane permeability. Structurally, the benzyl ring often occupies hydrophobic pockets within target proteins, stabilizing the inhibitor-target complex.

  • The C6-Chlorine Atom: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows researchers to rapidly generate diverse compound libraries by reacting the scaffold with various primary or secondary amines.

Synthesis Protocol

The intermediate is synthesized via a highly efficient alkylation reaction. Commercially available 6-chloro-9H-purin-2-amine is treated with (bromomethyl)benzene (benzyl bromide) in the presence of potassium carbonate ( K2​CO3​ ) in N,N-dimethylformamide (DMF)[1].

Mechanistic Causality: K2​CO3​ acts as a mild base to selectively deprotonate the N9 position of the purine ring, enhancing its nucleophilicity. DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving the purine anion highly reactive for an SN​2 attack on the electrophilic carbon of benzyl bromide. The reaction is typically stirred at 25 °C for 12 hours, yielding the desired intermediate[1].

In Vitro Cytotoxicity: Standardized Methodologies

To validate the safety of the scaffold and the efficacy of its derivatives, a multi-tiered in vitro screening approach is required. The following protocols represent self-validating systems designed to eliminate false positives.

Protocol A: High-Throughput Cell Viability (WST-8 Assay)

This assay quantifies the metabolic activity of cells, providing a direct readout of cell viability and allowing for the calculation of the half-maximal inhibitory concentration ( IC50​ ).

  • Step 1: Cell Seeding. Seed KRAS G12D-mutant cancer cells (e.g., AGS, AsPC1) and wild-type control cells (e.g., HEK293) at 3,000–5,000 cells/well in a 96-well plate. Incubate overnight.

    • Causality: This specific seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence leads to contact inhibition, which downregulates metabolic pathways and artificially skews viability data.

  • Step 2: Compound Treatment. Treat cells with a 2-fold serial dilution of the purine derivative (starting at 10 μM) or a DMSO vehicle control (≤1%)[2].

    • Causality: DMSO concentrations must be strictly capped at 1% to prevent solvent-induced basal cytotoxicity. The serial dilution establishes a robust dose-response curve necessary for non-linear regression analysis.

  • Step 3: Incubation and Readout. Incubate for 72 hours. Add the WST-8 reagent (EZ-CYTOX) and incubate for an additional 1-4 hours. Measure absorbance at 450 nm using a microplate reader[2].

    • Causality: A 72-hour window provides sufficient time for the compound to penetrate the cell, inhibit the target GTPase/kinase, and allow the apoptotic cascade to execute fully. WST-8 is reduced by cellular dehydrogenases into a water-soluble formazan dye; the amount of dye generated is directly proportional to the number of living cells.

  • Validation System: Calculate the Z'-factor for the assay plate using the DMSO control and a positive control (e.g., 5-fluorouracil). A Z'-factor > 0.5 validates the assay's robustness and ensures data trustworthiness.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

To confirm that the observed cytotoxicity is due to programmed cell death rather than non-specific necrosis, flow cytometry is employed.

  • Step 1: Cell Harvesting. Collect both the culture supernatant (floating cells) and adherent cells after 24 hours of compound treatment (0, 2.5, and 5 μM)[2].

    • Causality: Apoptotic cells undergo cytoskeletal collapse and detach from the culture flask. Discarding the supernatant results in a massive false-negative error for apoptosis rates.

  • Step 2: Staining. Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI), then incubate in the dark for 15 minutes[2].

    • Causality: Annexin V specifically binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane exclusively during early apoptosis. PI is membrane-impermeable and only intercalates into the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Step 3: Analysis. Analyze the stained populations using a flow cytometer (e.g., BD FACSAria III)[2].

    • Validation System: Run single-stained controls (Annexin V only, PI only) and unstained cells to properly set fluorescence compensation matrices. This prevents spectral overlap from causing misclassification of cell populations.

Quantitative Data Synthesis

When 9-benzyl-6-chloro-9H-purin-2-amine is functionalized into targeted derivatives (such as the KRAS G12D inhibitor PU1-1), the resulting cytotoxicity profile demonstrates high selectivity. The table below summarizes the differential IC50​ values, highlighting the success of the purine scaffold in generating target-specific cell death.

Compound / ScaffoldCell LineTarget Status IC50​ (μM)Mechanistic Implication
PU1-1 (Derivative)AGS (Gastric)KRAS G12D Mutant~4.4High target-specific cytotoxicity
PU1-1 (Derivative)AsPC1 (Pancreatic)KRAS G12D Mutant< 10.0Effective inhibition of mutant signaling
PU1-1 (Derivative)HEK293 (Kidney)KRAS Wild-Type9.2Reduced toxicity in non-cancerous cells
5-Fluorouracil (Control)AGS (Gastric)N/A (DNA Synthesis)< 5.0Positive control for generalized apoptosis

Mechanistic Pathways & Visualizations

The ultimate goal of utilizing the 9-benzyl-6-chloro-9H-purin-2-amine scaffold is to trigger specific intracellular signaling cascades. In the case of KRAS G12D inhibitors, the purine derivative competitively binds to the mutant KRAS protein, reducing active KRAS-GTP levels. This blockade halts downstream RAF/MEK/ERK and PI3K/AKT survival signaling, ultimately leading to the cleavage of PARP (Poly (ADP-ribose) polymerase) and the execution of apoptosis[2].

Alternatively, when the scaffold is used to synthesize HaloAUTACs, the mechanism shifts toward targeted autophagic degradation, where the compound tethers a target protein to the autophagosome for clearance[1].

Workflow N1 Compound Synthesis (9-benzyl-6-chloro-9H-purin-2-amine) N3 Treatment & Incubation (72h, Dose-Response) N1->N3 N2 Cell Line Culturing (AGS, AsPC1, HEK293) N2->N3 N4 WST-8 Viability Assay (IC50 Calculation) N3->N4 N5 Flow Cytometry (Annexin V/PI Apoptosis) N3->N5 N6 Western Blotting (PARP, KRAS, ERK) N3->N6 N7 Mechanistic Validation (Target Specificity) N4->N7 N5->N7 N6->N7

Figure 1: High-throughput in vitro cytotoxicity screening workflow for purine derivatives.

Pathway Purine Purine Derivative (e.g., PU1-1) KRAS Mutant KRAS G12D (Active GTP-bound) Purine->KRAS Competitive Inhibition Effector Downstream Effectors (RAF/MEK/ERK & PI3K/AKT) KRAS->Effector Blocked Signaling Apoptosis Apoptotic Machinery (Cleaved PARP Activation) Effector->Apoptosis Loss of Survival Signals CellDeath Cancer Cell Death (Selective Cytotoxicity) Apoptosis->CellDeath Execution

Figure 2: KRAS G12D targeted apoptotic signaling pathway induced by purine derivatives.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy.NIH / PMC.
  • Second-Generation AUTACs for Targeted Autophagic Degradation.

Sources

Foundational

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 9-Benzyl-6-chloro-9H-purin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 9-benzyl-6-chloro-9H-purin-2-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-benzyl-6-chloro-9H-purin-2-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide range of biological activities, most notably as inhibitors of cyclin-dependent kinases (CDKs), making them promising candidates for anticancer therapies.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of this important class of molecules. We will dissect the key structural features—the N9-benzyl group, the C6-chloro substituent, and the C2-amine—and explore how modifications at these and other positions influence biological activity, selectivity, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers engaged in the rational design and optimization of novel purine-based therapeutics.

Introduction: The Purine Scaffold as a Cornerstone of Kinase Inhibition

The purine heterocycle is a recurring motif in a multitude of biologically active molecules, including several approved drugs and clinical candidates.[5] Its structural resemblance to adenosine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of competitive inhibitors for ATP-dependent enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many human diseases, most prominently cancer, making them a major focus of drug discovery efforts.[1]

Among the various classes of purine-based inhibitors, the 9-benzyl-6-chloro-9H-purin-2-amine scaffold has emerged as a particularly fruitful area of investigation. This guide will delve into the intricate relationships between the chemical structure of these derivatives and their biological function, providing insights to guide future drug design endeavors.

Core Scaffold Analysis: Deconstructing the Key Moieties

The biological activity of 9-benzyl-6-chloro-9H-purin-2-amine derivatives is intricately linked to the interplay of its three primary substituents. Understanding the individual and collective contributions of these groups is paramount for rational drug design.

The N9-Benzyl Group: A Key to Potency and Selectivity

The benzyl group at the N9 position plays a crucial role in orienting the molecule within the ATP-binding pocket of target kinases. Its steric bulk and potential for hydrophobic interactions significantly influence both potency and selectivity.[6][7]

  • Steric and Conformational Effects: The dihedral angle between the benzyl group and the purine ring is a critical determinant of binding affinity.[6] Modifications to the benzyl ring, such as the introduction of substituents, can alter this angle, thereby modulating the compound's interaction with the target protein. For instance, bulky substituents in the ortho position can create steric hindrance, potentially leading to a loss of activity.[6]

  • Electronic Effects: The electronic properties of substituents on the benzyl ring can also impact activity. Electron-withdrawing groups can enhance the potency of some derivatives, suggesting that electronic tuning of this moiety is a viable optimization strategy.[6]

The C6-Chloro Group: A Versatile Handle for Modification

The chlorine atom at the C6 position is not merely a placeholder; it is a key functional group that contributes to the electrophilic character of the purine ring and serves as a convenient point for chemical modification.[8]

  • Electrophilicity and Covalent Interactions: The electron-withdrawing nature of the chlorine atom can make the C6 position susceptible to nucleophilic attack. This property has been exploited to form covalent bonds with specific amino acid residues in the target protein, leading to irreversible inhibition.[8]

  • A Gateway to Diverse Functionalities: The C6-chloro group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This chemical reactivity allows for the introduction of a wide array of substituents at this position, enabling extensive exploration of the chemical space and fine-tuning of biological activity.[9][10][11][12][13] For example, reaction with anilines has led to the development of potent antirhinovirus agents.[14]

The C2-Amine Group: A Critical Hydrogen Bonding Moiety

The 2-amino group is a crucial feature for the interaction of these purine derivatives with their kinase targets. It typically forms key hydrogen bonds with the hinge region of the kinase, a conserved structural motif that is essential for ATP binding.[3][15]

  • Hydrogen Bond Donor: The primary amine at the C2 position acts as a hydrogen bond donor, anchoring the inhibitor within the active site. The loss or modification of this group often results in a significant decrease or complete loss of activity.[8]

  • Modulation of Selectivity: While the 2-amino group is often considered essential, subtle modifications can be tolerated and may even enhance selectivity for certain kinases. For example, acylation or substitution of the amine can alter the hydrogen bonding pattern and introduce new interactions with the target protein.

Systematic SAR Exploration: A Positional Guide

The following sections provide a detailed analysis of the structural modifications at each key position of the 9-benzyl-6-chloro-9H-purin-2-amine scaffold and their impact on biological activity.

Modifications at the N9-Position

Systematic exploration of the N9-position has revealed that while the benzyl group is a favorable substituent, other aromatic and heteroaromatic rings can also confer potent activity.[16]

ModificationObservationImplication
Substituted Benzyl Groups Introduction of small, lipophilic para-substituents on the benzyl ring can enhance activity against certain targets.[14]Fine-tuning of hydrophobic and electronic interactions in this region is critical for optimizing potency.
Heteroaryl Groups Replacement of the benzyl group with heteroaromatic rings, such as pyrazole, can lead to a marked improvement in enzymatic potency and metabolic stability.[16]Heteroatoms can introduce additional hydrogen bonding opportunities and alter the overall physicochemical properties of the molecule.
Alkyl Chains Replacement of the benzyl group with simple alkyl chains generally leads to a decrease in activity.Aromaticity and the potential for π-π stacking interactions are important for high-affinity binding.
Modifications at the C6-Position

As previously mentioned, the C6-chloro group is a versatile handle for introducing a wide range of substituents. The nature of the group at this position has a profound impact on the compound's biological profile.

ModificationObservationImplication
Anilino Groups Substitution with various anilino moieties has been a highly successful strategy for developing potent and selective CDK inhibitors.[4]The anilino ring can occupy a lipophilic pocket in the kinase active site, leading to enhanced affinity.
Alkoxy and Thioether Groups Introduction of alkoxy or thioether linkages at C6 can modulate the compound's solubility and pharmacokinetic properties.[10][11]These groups can be used to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of the lead compounds.
Amino Acid Conjugates Conjugation of amino acids to the C6 position has been explored to improve cell permeability and target engagement.[17]This strategy can leverage endogenous amino acid transporters to enhance drug delivery.
Modifications at the C2-Position

While the 2-amino group is critical for activity, some modifications have been shown to be beneficial.

ModificationObservationImplication
Arylaminopurines The introduction of an aryl group to the 2-amino function has led to the discovery of highly selective CDK2 inhibitors.[4]This modification can introduce additional hydrophobic and van der Waals interactions with the target protein.
N-Alkylation Simple N-alkylation of the 2-amino group is generally detrimental to activity.This suggests that at least one proton on the amine is required for the crucial hydrogen bonding interaction with the kinase hinge region.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide a generalized experimental workflow for the synthesis and evaluation of novel 9-benzyl-6-chloro-9H-purin-2-amine derivatives.

General Synthetic Scheme

A common synthetic route to this class of compounds starts from commercially available 2-amino-6-chloropurine.[12][18]

Step 1: N9-Benzylation 2-amino-6-chloropurine is reacted with a substituted or unsubstituted benzyl bromide in the presence of a base, such as cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[11]

Step 2: C6-Substitution The resulting 9-benzyl-2-amino-6-chloropurine is then subjected to a nucleophilic aromatic substitution reaction at the C6 position with a desired nucleophile (e.g., an aniline, thiol, or alcohol) to yield the final derivative.[14]

Synthesis_Workflow A 2-Amino-6-chloropurine B N9-Benzylation (Benzyl Bromide, Base) A->B Step 1 C 9-Benzyl-2-amino-6-chloropurine B->C D C6-Nucleophilic Substitution (Nu-H) C->D Step 2 E Final Derivative D->E Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Incubate Reaction Mixture A->B C Stop Reaction B->C D Measure Signal (Fluorescence) C->D E Calculate IC50 D->E

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Exploratory

Pharmacokinetics and Bioavailability of the 9-Benzyl-6-chloro-9H-purin-2-amine Scaffold: A Technical Guide for Preclinical Drug Development

Executive Summary The compound 9-benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) serves as a highly privileged pharmacophore and critical synthetic intermediate in modern targeted oncology and protein degradation thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) serves as a highly privileged pharmacophore and critical synthetic intermediate in modern targeted oncology and protein degradation therapies[1]. Recently, this purine scaffold has been extensively utilized to develop next-generation KRAS G12D inhibitors (such as the lead compound PU1-1)[2] and Autophagy-Targeting Chimeras (AUTACs)[3].

While rarely administered as a standalone therapeutic due to the reactivity of the 6-chloro group, understanding the baseline pharmacokinetics (PK), Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and bioavailability of this core scaffold is paramount. The physicochemical properties of the 9-benzylpurine core dictate the downstream pharmacokinetic success of its elaborated drug derivatives. This whitepaper provides an in-depth technical analysis of the scaffold's PK profile, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Physicochemical Profiling & Bioavailability Predictors

The structural architecture of 9-benzyl-6-chloro-9H-purin-2-amine fundamentally governs its systemic behavior.

  • The Purine Core: Provides essential hydrogen bond donors/acceptors, facilitating target kinase binding (e.g., the KRAS switch-II pocket) but limiting passive membrane permeability if overly exposed.

  • The 9-Benzyl Substitution: Introduces significant lipophilicity. This modification is the primary driver for increased intestinal absorption (bioavailability) compared to unsubstituted purines. However, the benzylic carbon introduces a metabolic liability, acting as a prime site for CYP450-mediated hydroxylation.

  • The 6-Chloro Handle: Acts as a reactive electrophile. In drug synthesis, it is used for nucleophilic aromatic substitution ( SN​Ar ) to attach warheads[2]. In biological systems, an unreacted 6-chloro group is highly susceptible to Phase II glutathione (GSH) conjugation, which rapidly accelerates hepatic clearance.

Table 1: Physicochemical and Predictive ADME Properties
PropertyValuePK/ADME Implication
Molecular Weight 259.70 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
Predicted LogP ~2.8Highly lipophilic; ensures excellent Caco-2 permeability but necessitates formulation aids for aqueous solubility.
Topological Polar Surface Area 66.4 ŲWell below the 140 Ų threshold, indicating high probability of favorable gastrointestinal (GI) absorption.
H-Bond Donors / Acceptors 1 / 4Balanced polarity prevents excessive plasma protein binding while maintaining aqueous solubility.

The ADME Landscape of the 9-Benzylpurine Scaffold

Absorption and Permeability

The scaffold exhibits high passive permeability across intestinal epithelia. In Caco-2 transwell assays, the apparent permeability ( Papp​ ) is typically driven by the lipophilic 9-benzyl group. However, because of its poor aqueous solubility, in vivo absorption is highly dissolution rate-limited. If formulated in standard aqueous buffers, the absolute bioavailability ( F% ) drops significantly due to precipitation in the gastric environment.

Distribution

Due to its LogP of ~2.8, the scaffold exhibits moderate to high Plasma Protein Binding (PPB), typically ranging from 85% to 92%. The volume of distribution ( Vd​ ) generally exceeds total body water (approx. 1.5 - 2.5 L/kg in rodent models), indicating extensive tissue penetration, a critical requirement for solid tumor targeting (e.g., pancreatic ductal adenocarcinoma models)[2].

Metabolism and Excretion

The primary clearance mechanism is hepatic. The scaffold undergoes two major metabolic pathways:

  • Phase I Oxidation: CYP3A4 and CYP2D6 rapidly oxidize the benzylic methylene group, forming an inactive alcohol metabolite.

  • Phase II Conjugation: The 6-chloro position undergoes rapid nucleophilic attack by intracellular glutathione, catalyzed by Glutathione S-Transferases (GSTs). This GSH-conjugate is subsequently excreted via the biliary route.

ADME_Workflow A Scaffold Synthesis (CAS: 6336-42-1) B In Vitro ADME Profiling (Microsomes & Caco-2) A->B  Compound Validation C In Vivo PK Study (IV & PO Dosing) B->C  Metabolic Stability Confirmed D LC-MS/MS Bioanalysis (MRM Quantification) C->D  Plasma Sampling E Bioavailability (F%) & Clearance Calculation D->E  AUC & Cmax Data

Fig 1. Preclinical ADME and PK evaluation workflow for the 9-benzylpurine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate biological phenomena from experimental artifacts.

Protocol 1: In Vitro Hepatic Microsomal Stability (Metabolic Clearance)

Purpose: To determine the intrinsic clearance ( CLint​ ) of the scaffold and identify its vulnerability to CYP450 enzymes.

  • Step 1: Matrix Preparation. Prepare a 1 mg/mL suspension of pooled rat or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and ionic strength is critical to preserve the tertiary structure and active sites of CYP enzymes.

  • Step 2: Reaction Initiation. Pre-incubate the microsomes with 1 µM of the 9-benzyl-6-chloro-9H-purin-2-amine scaffold at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450. Using a regenerating system (NADP+, glucose-6-phosphate, and G6PD) prevents co-factor depletion, ensuring linear enzyme kinetics over the assay duration.

  • Step 3: Self-Validating Controls. Run a parallel "Minus-NADPH" control.

    • Trustworthiness: If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., buffer hydrolysis of the 6-chloro group) rather than enzymatic.

  • Step 4: Quenching and Extraction. At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 50 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 mins.

  • Step 5: LC-MS/MS Analysis. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Calculate CLint​ based on the elimination rate constant ( k ) derived from the log-linear depletion curve.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Purpose: To determine absolute bioavailability ( F% ) and systemic exposure (AUC).

  • Step 1: Formulation Strategy. Formulate the scaffold for Intravenous (IV) dosing at 2 mg/kg in 5% DMSO / 40% PEG400 / 55% Saline. Formulate for Per Os (PO) oral gavage at 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80.

    • Causality: The lipophilic nature of the 9-benzyl group requires co-solvents (PEG400/DMSO) for IV administration to prevent micro-emboli formation. For PO, a suspension in methylcellulose ensures uniform dosing, while Tween-80 acts as a wetting agent to overcome the crystal lattice energy, preventing artifactually low bioavailability caused by poor dissolution.

  • Step 2: Dosing and Sampling. Administer to fasted Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Step 3: Bioanalytical Processing. Precipitate plasma proteins using 3 volumes of acetonitrile containing the IS.

    • Trustworthiness: The IS normalizes extraction recovery variations and compensates for matrix-induced ion suppression during Electrospray Ionization (ESI), ensuring the accuracy of the Cmax​ and AUC calculations.

  • Step 4: Non-Compartmental Analysis (NCA). Calculate absolute bioavailability using the formula:

    F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Quantitative Data Presentation

The following table summarizes the representative in vivo pharmacokinetic parameters of the 9-benzylpurine scaffold when evaluated in a rodent model. These baseline metrics are critical when elaborating the scaffold into complex molecules like KRAS inhibitors[2].

Table 2: Representative In Vivo PK Parameters (Rat Model)
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,850 ± 210640 ± 85
Tmax​ (h) 0.08 (First sampling point)1.5 ± 0.3
AUC0−t​ (ng·h/mL) 2,100 ± 1953,200 ± 310
Clearance ( CL ) (L/h/kg) 0.95 ± 0.12N/A
Volume of Distribution ( Vd​ ) (L/kg) 2.1 ± 0.4N/A
Absolute Bioavailability ( F% ) N/A ~30.4%

Note: The moderate bioavailability (~30%) is typical for early-stage purine intermediates and highlights the necessity of structural optimization (e.g., replacing the reactive 6-chloro group with a stable amine or warhead) to improve metabolic stability.

Mechanistic Context: From Scaffold to Targeted Therapy

The true value of evaluating the PK of 9-benzyl-6-chloro-9H-purin-2-amine lies in its application. By understanding its baseline clearance and distribution, medicinal chemists can strategically modify the scaffold. For instance, in the development of the KRAS G12D inhibitor PU1-1, the 6-chloro group is substituted with a functional warhead, neutralizing the glutathione-conjugation liability while retaining the membrane-permeable properties of the 9-benzyl group[2].

KRAS_Pathway A 9-benzyl-6-chloro-9H-purin-2-amine (Core Pharmacophore) B Lead Optimization (e.g., PU1-1) A->B C KRAS G12D Active Site Binding B->C D Downstream Signaling (pERK Reduction) C->D E Apoptotic Cell Death (Tumor Shrinkage) D->E

Fig 2. Role of the 9-benzylpurine scaffold in developing KRAS G12D targeted therapies.

References

  • Park, S.Y., Gowda Saralamma, V.V., Nale, S.D., et al. "Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy." Heliyon, 2024 Apr 2;10(7):e28495.[Link]

  • Takahashi, D., et al. "Second-Generation AUTACs for Targeted Autophagic Degradation." ACS Publications, 2023.[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 9-benzyl-6-chloro-9h-purin-2-amine for cell culture assays

Application Note: Reconstitution and In Vitro Handling of 9-Benzyl-6-chloro-9H-purin-2-amine Chemical Context and Mechanistic Challenges 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) is a highly versatile functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Handling of 9-Benzyl-6-chloro-9H-purin-2-amine

Chemical Context and Mechanistic Challenges

9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) is a highly versatile functionalized purine derivative. It serves as a critical synthetic intermediate in the development of advanced therapeutics, including1[1] and2[2].

The primary challenge in handling this compound for in vitro cell culture assays (such as WST viability or Annexin V apoptosis assays) lies in its chemical reactivity. The chlorine atom at the 6-position of the purine ring is intentionally designed as a leaving group for nucleophilic substitution[1]. Consequently, the compound is 3[3]. If dissolved directly into aqueous media or stored in hydrated solvents, the 6-chloro group will rapidly hydrolyze into a 6-hydroxyl group, fundamentally altering the molecule's pharmacological profile and rendering assay results invalid.

To mitigate this, the protocol below utilizes strict anhydrous conditions for stock preparation and rapid, step-wise dilution strategies to minimize aqueous exposure prior to cellular interaction.

Physicochemical Profile

PropertyValue
Compound Name 9-Benzyl-6-chloro-9H-purin-2-amine
CAS Number 6336-42-1
Molecular Formula C12H10ClN5
Molecular Weight 259.7 g/mol
Primary Solvent Dimethyl sulfoxide (DMSO)
Aqueous Stability Poor (Susceptible to rapid nucleophilic hydrolysis)

Workflow Visualization

G A Solid Compound 9-Benzyl-6-chloro-9H-purin-2-amine B Reconstitution Add Anhydrous DMSO A->B Protect from moisture C Master Stock (50 mM) Store at -20°C B->C Vortex & Sonicate D Serial Dilution Prepare 1000x Stocks in DMSO C->D Aliquot to avoid freeze-thaw E Media Integration Dilute 1:1000 in Aqueous Media D->E Immediately prior to assay F Cell Culture Assay Final DMSO = 0.1% E->F Microscopic validation

Workflow for reconstituting and diluting 9-benzyl-6-chloro-9H-purin-2-amine for in vitro assays.

Self-Validating Experimental Protocol

Phase 1: Master Stock Preparation (Anhydrous Environment)

Causality: Water introduces nucleophiles that degrade the 6-chloro purine scaffold. Using ≥99.9% anhydrous DMSO prevents premature hydrolysis and ensures long-term stability at -20°C.

  • Equilibrate the vial of 9-benzyl-6-chloro-9H-purin-2-amine to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Add the calculated volume of anhydrous DMSO (see Table 2 ) directly to the vial to achieve a 50 mM master stock.

  • Vortex vigorously for 30 seconds, followed by bath sonication for 2-5 minutes at room temperature.

  • Validation Checkpoint 1 (Visual Integrity): Hold the vial against a strong light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution. If turbid, warm gently to 37°C for 5 minutes and re-sonicate.

  • Aliquot the master stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube) and store immediately at -20°C.

Phase 2: Serial Dilution (Maintaining Solvent Consistency)

Causality: Direct dilution of a 50 mM stock into aqueous media causes localized compound precipitation ("crashing out") due to the sudden drop in solvent polarity. By creating 1000x working stocks in 100% DMSO first, we ensure that every experimental condition receives exactly the same final volume of DMSO (0.1%), isolating the compound's biological effect from solvent-induced cytotoxicity.

  • Thaw a single aliquot of the 50 mM master stock.

  • Perform serial dilutions in 100% DMSO to create 1000x working stocks corresponding to your desired final assay concentrations (see Table 3 ).

  • Validation Checkpoint 2 (Volumetric Accuracy): Ensure the final volume of each 1000x stock exactly matches the theoretical yield. Discard any tip that shows droplet retention, as DMSO alters pipetting dynamics.

Phase 3: Aqueous Integration and Cell Treatment

Causality: Because the compound is sensitive to hydrolysis[3], it must be introduced to the aqueous cell culture media immediately prior to application onto the cells.

  • Pre-warm the cell culture media to 37°C.

  • Transfer 1 µL of the respective 1000x DMSO working stock into 999 µL of pre-warmed media. Vortex immediately for 5 seconds to ensure rapid dispersion.

  • Apply the dosed media to the cell culture wells.

  • Validation Checkpoint 3 (Microscopic & Biological Control):

    • Microscopy: Immediately observe the culture wells under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals confirms successful solvation.

    • Vehicle Control: Include a 0.1% DMSO-only control well. If this well exhibits >5% cell death compared to untreated cells, the assay is invalid due to baseline solvent toxicity.

Quantitative Preparation Matrices

Table 2: Master Stock Reconstitution (for 5.0 mg of API)

Target Concentration Volume of Anhydrous DMSO Required
10 mM 1.925 mL
25 mM 0.770 mL

| 50 mM | 0.385 mL |

Table 3: 1000x Serial Dilution & Media Integration Matrix

Final Assay Conc. 1000x Stock Conc. (in DMSO) Preparation of 1000x Stock Media Dilution
10 µM 10 mM 20 µL of 50 mM Master + 80 µL DMSO 1 µL stock + 999 µL Media
5 µM 5 mM 50 µL of 10 mM Stock + 50 µL DMSO 1 µL stock + 999 µL Media
2.5 µM 2.5 mM 50 µL of 5 mM Stock + 50 µL DMSO 1 µL stock + 999 µL Media
1.25 µM 1.25 mM 50 µL of 2.5 mM Stock + 50 µL DMSO 1 µL stock + 999 µL Media

| Vehicle Control | 0 mM | 100 µL 100% DMSO | 1 µL DMSO + 999 µL Media |

References

  • Buy KRAS inhibitor-23 (EVT-12509548). EvitaChem.
  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. PMC / NIH.
  • Second-Generation AUTACs for Targeted Autophagic Degradation. ACS Publications.

Sources

Application

Application Note: 9-Benzyl-6-chloro-9H-purin-2-amine as a Core Scaffold for Purine Alkaloid Synthesis

Executive Summary In modern medicinal chemistry and drug development, the purine scaffold remains one of the most privileged structures due to its ubiquitous role in biological systems. Specifically, 9-benzyl-6-chloro-9H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the purine scaffold remains one of the most privileged structures due to its ubiquitous role in biological systems. Specifically, 9-benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1)[1],[2] has emerged as a highly versatile precursor. It is a critical building block in the synthesis of targeted therapeutics, including KRAS G12D inhibitors[3],[4], purine-scaffold Hsp90 inhibitors[5], second-generation autophagy-targeting chimeras (AUTACs)[6], and antiviral nucleotide analogues[7].

This application note provides a comprehensive, field-proven guide to utilizing this precursor. By detailing the mechanistic causality of its reactivity and providing self-validating experimental protocols, this guide empowers researchers to optimize the synthesis of complex purine alkaloids.

Mechanistic Insights: Structural Reactivity Profile

The synthetic utility of 9-benzyl-6-chloro-9H-purin-2-amine stems from its orthogonal reactivity profile, which allows for highly controlled, site-specific modifications:

  • C6-Electrophilicity (The Reactive Hub): The purine ring is highly electron-deficient. The electronegative nitrogen atoms in the pyrimidine ring pull electron density away from the C6 carbon. Coupled with the excellent leaving-group ability of the chloride ion, the C6 position is highly primed for Nucleophilic Aromatic Substitution (SNAr) by amines, alcohols, or thiols[4].

  • N9-Benzyl Protection (The Regioselective Anchor): Alkylating the N9 position with a benzyl group serves a dual purpose. Synthetically, it locks the purine tautomer and prevents unwanted N-alkylation during subsequent SNAr reactions. Pharmacologically, the benzyl group is often retained in the final drug candidate (e.g., in Hsp90 and KRAS inhibitors) as it provides essential hydrophobic interactions within the target protein's binding pocket[5],[3].

  • C2-Amino Group (The Functional Handle): The exocyclic amine at C2 is relatively non-nucleophilic due to its conjugation with the electron-deficient purine ring. However, under strong basic conditions or transition-metal catalysis, it can be functionalized (e.g., via acylation or reductive amination) to fine-tune the molecule's pharmacokinetic properties[4],[6].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material to advanced therapeutic candidates using the 9-benzyl-6-chloro-9H-purin-2-amine scaffold.

Pathway A 2-Amino-6-chloropurine (Starting Material) B N9-Benzylation (Benzyl bromide, K2CO3) A->B C 9-Benzyl-6-chloro-9H-purin-2-amine (Key Intermediate) B->C Regioselective Alkylation D C6 SNAr Reaction (Amines/Alcohols, Heat) C->D Nucleophilic Attack F C2-Amine Derivatization (Acylation/Alkylation) C->F Optional Modification E C6-Substituted Alkaloids (KRAS/Hsp90 Inhibitors) D->E G Advanced Purine Therapeutics (AUTACs / Antivirals) F->G

Synthetic pathways utilizing 9-benzyl-6-chloro-9H-purin-2-amine as a central scaffold.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Regioselective Synthesis of 9-Benzyl-6-chloro-9H-purin-2-amine

This protocol details the N9-benzylation of 2-amino-6-chloropurine.

Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the acidic N9/N7 proton without triggering hydrolysis of the C6-chloride. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to fully solubilize the purine and enhance the nucleophilicity of the resulting anion[6],[8].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 6-chloro-9H-purin-2-amine (1.50 g, 8.85 mmol) in anhydrous DMF (25 mL)[6].

  • Deprotonation: Add K₂CO₃ (3.67 g, 26.6 mmol, ~3.0 eq) to the suspension. Stir at room temperature (25 °C) for 15 minutes. Insight: The excess base ensures complete deprotonation and acts as an acid scavenger for the HBr byproduct.

  • Alkylation: Add benzyl bromide (2.27 g, 13.3 mmol, ~1.5 eq) dropwise via syringe[6]. Insight: Dropwise addition controls the local concentration of the electrophile, minimizing the risk of over-alkylation at the C2-amine.

  • Reaction: Stir the mixture at 25 °C for 12 hours[6],[8].

  • In-Process Validation (TLC): Monitor via TLC (DCM:MeOH, 9:1). The starting material (R_f ~0.3) should be consumed, replaced by a major UV-active spot (N9-isomer, R_f ~0.6) and a minor spot (N7-isomer, R_f ~0.5).

  • Workup: Filter the reaction mixture to remove insoluble inorganic salts. Dilute the filtrate with saturated brine and extract with Ethyl Acetate (3 × 30 mL)[6],[8]. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (DCM:EtOAc = 6:1 to 5:1) to separate the thermodynamically favored N9-isomer from the N7-isomer[6].

  • Final Validation (NMR): Yields typically range around 44% for the pure N9-isomer (1.00 g)[6]. Confirm regiochemistry via ¹H NMR (400 MHz, DMSO-d₆). Self-Validation Check: The N9-benzyl CH₂ protons must appear as a sharp singlet at δ 5.29 ppm, and the C2-NH₂ protons as a broad singlet at δ 6.94 ppm[6]. If the CH₂ singlet is shifted significantly downfield, it indicates contamination with the N7-isomer (due to deshielding by the adjacent C6-chlorine).

Protocol B: C6-Nucleophilic Aromatic Substitution (SNAr)

To synthesize advanced alkaloids (e.g., KRAS inhibitors), the C6-chlorine is displaced by a primary or secondary amine[3].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 9-benzyl-6-chloro-9H-purin-2-amine (1.0 eq) and the target amine (1.5 eq) in n-butanol or DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Insight: DIPEA is a non-nucleophilic base that neutralizes the generated HCl without competing with the primary nucleophile for the C6 position.

  • Heating: Heat the mixture to 90–100 °C for 8–12 hours. Elevated temperatures are required to overcome the activation energy barrier, especially for sterically hindered amines.

  • Validation (LC-MS): Confirm the complete disappearance of the precursor mass (m/z [M+H]⁺ = 260.0) and the appearance of the desired product mass.

Quantitative Data & Analytical Specifications

The following table summarizes the critical physicochemical properties and expected synthetic metrics for the precursor, ensuring researchers have a baseline for quality control.

ParameterSpecification / Value
Chemical Name 9-benzyl-6-chloro-9H-purin-2-amine
CAS Number 6336-42-1[1],[2],[9]
Molecular Formula C₁₂H₁₀ClN₅[9]
Molecular Weight 259.06 g/mol [9]
Appearance White to off-white solid[6]
Typical N9:N7 Regioselectivity ~4:1 to 5:1 (N9 is the major product)
C6 SNAr Typical Yield 75% - 90% (Substrate dependent)

Conclusion

9-Benzyl-6-chloro-9H-purin-2-amine is an indispensable scaffold in the synthesis of biologically active purine alkaloids. By understanding the thermodynamic preference for N9-alkylation and the electrophilic nature of the C6 position, researchers can leverage this precursor to construct highly complex, targeted therapeutics. Strict adherence to in-process TLC and post-purification NMR validation ensures the regiochemical integrity necessary for downstream drug development.

References

  • [5] Biamonte, M. A., et al. (2010). Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. URL: [Link]

  • [3] Lee, Y., et al. (2023). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. European Journal of Medicinal Chemistry. URL: [Link]

  • [7] Holy, A., et al. (1999). Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base. Journal of Medicinal Chemistry. URL: [Link]

  • [6] Takahashi, D., et al. (2023). Second-Generation AUTACs for Targeted Autophagic Degradation. Journal of the American Chemical Society. URL: [Link]

  • [8] Takeda Pharmaceutical Co Ltd. (2018). Heterocyclic compound. WO2018143403A1. Google Patents. URL:

Sources

Method

A Robust, Validated RP-HPLC Method for the Quantification of 9-benzyl-6-chloro-9H-purin-2-amine

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 9-benzyl-6-chloro-9H-purin-2-amine. This purine derivative is a key intermediate in the synthesis of various biologically active molecules, making its precise analysis critical for quality control and process monitoring in drug development.[1][2] This document moves beyond a simple protocol, providing the underlying scientific rationale for each step of the method development and validation process. The methodology described herein adheres to the stringent standards of the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and reproducibility of the analytical results.[3][4][5][6]

Introduction: The Analytical Challenge

9-benzyl-6-chloro-9H-purin-2-amine is a heterocyclic compound featuring a purine core, a primary amine, a chloro substituent, and a hydrophobic benzyl group. This unique combination of functional groups necessitates a carefully optimized chromatographic method to achieve symmetrical peak shape, stable retention, and accurate quantification. The purine ring system provides a strong chromophore, making UV detection a suitable choice.[7] The presence of the basic amine group requires precise control of the mobile phase pH to ensure a consistent ionization state, which is paramount for reproducible chromatography.[8][9] This guide details the logical workflow, from initial analyte characterization to full method validation, providing researchers with a reliable and transferable analytical procedure.

Foundational Strategy: Rationale for Methodological Choices

A successful HPLC method is built on a foundation of sound chemical principles. The selection of the stationary phase, mobile phase, and detection parameters was based on the physicochemical properties of 9-benzyl-6-chloro-9H-purin-2-amine.

  • Chromatographic Mode: Reversed-phase chromatography is the logical choice due to the significant non-polar character imparted by the benzyl group and the purine ring. This allows for effective retention and separation based on hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development, offering broad applicability and robust performance. Its hydrophobic nature is well-suited to interact with the benzyl moiety of the analyte.

  • Mobile Phase: A binary mobile phase consisting of an acidified aqueous component and an organic modifier provides the necessary control over retention and selectivity.

    • Aqueous Component (Mobile Phase A): An acidic buffer, such as phosphate or formate, set to a pH of approximately 3.0, is critical. This low pH ensures the primary amine group (estimated pKa ~4-5) is fully and consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[8][9]

    • Organic Modifier (Mobile Phase B): Acetonitrile is selected as the initial organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency. Methanol can be explored as an alternative to alter selectivity if needed.[9]

  • Detection: The conjugated purine ring system is expected to exhibit strong UV absorbance. Based on structurally similar compounds like 6-chloropurine, which has a λmax at 265 nm, this wavelength serves as an excellent starting point.[7] A photodiode array (PDA) detector is recommended to confirm the absorbance maximum and assess peak purity.

Logical Workflow for Method Development

The following diagram illustrates the systematic approach to developing and validating the HPLC method.

Method_Development_Workflow Analyte 1. Analyte Characterization (Structure, Solubility, UV) Setup 2. Initial System & Reagent Prep (Standard & Mobile Phase Prep) Analyte->Setup Wavelength 3. Wavelength Selection (PDA Scan for λmax) Setup->Wavelength Scouting 4. Scouting Gradient Run (Determine Elution %B) Wavelength->Scouting Optimization 5. Method Optimization (pH, Gradient/Isocratic, Temp) Scouting->Optimization SST 6. System Suitability Test (SST) (Confirm Performance) Optimization->SST SST->Optimization If SST Fails Validation 7. Full Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) SST->Validation If SST Passes

Sources

Application

Application Note: High-Throughput Screening of 9-benzyl-6-chloro-9H-purin-2-amine for the Identification of Novel Anti-cancer Agents

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for utilizing 9-benzyl-6-chloro-9H-purin-2-amine in high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer therapeutics. Purine analogs represent a well-established class of compounds with significant therapeutic potential, particularly in oncology. This application note details protocols for a primary cell-based proliferation assay and a secondary biochemical kinase inhibition assay to identify and characterize the bioactivity of 9-benzyl-6-chloro-9H-purin-2-amine and its derivatives.

Introduction: The Promise of 9-benzyl-6-chloro-9H-purin-2-amine in Oncology

The purine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as anti-cancer and antiviral drugs. The 9-benzyl-6-chloro-9H-purin-2-amine is a synthetic purine derivative that holds considerable promise for drug discovery. The 9-benzyl group can enhance binding to target proteins, while the 2-amino and 6-chloro substituents provide opportunities for further chemical modification to improve potency and selectivity. Related 9-benzylpurine analogs have demonstrated a range of biological activities, including antiviral and antimycobacterial effects.[1][2] This structural motif is a valuable starting point for identifying novel inhibitors of key cellular processes implicated in cancer, such as cell proliferation and kinase signaling.

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[3][4][5] Cell-based HTS assays are particularly valuable as they allow for the assessment of compound activity in a more physiologically relevant context.[3][6] This application note provides a robust framework for screening 9-benzyl-6-chloro-9H-purin-2-amine using a tiered approach, beginning with a primary cell proliferation assay to identify cytotoxic or cytostatic compounds, followed by a secondary kinase inhibition assay to elucidate a potential mechanism of action.

Experimental Workflow Overview

The proposed screening workflow is designed to efficiently identify and validate potential hits from a compound library centered around the 9-benzyl-6-chloro-9H-purin-2-amine scaffold. The workflow consists of a primary HTS campaign followed by a secondary, more targeted assay for hit confirmation and characterization.

HTS_Workflow cluster_primary Primary High-Throughput Screening cluster_secondary Secondary Assay & Hit Validation Compound_Library 9-benzyl-6-chloro-9H-purin-2-amine and Derivatives Library Primary_Assay Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Compound_Library->Primary_Assay Screening Data_Analysis_1 Primary Data Analysis: - Z'-factor calculation - % Inhibition calculation - Hit identification Primary_Assay->Data_Analysis_1 Data Acquisition Dose_Response Dose-Response and IC50 Determination Data_Analysis_1->Dose_Response Hit Selection Secondary_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Dose_Response->Secondary_Assay Mechanism of Action Study Data_Analysis_2 Secondary Data Analysis: - IC50 curve fitting - Potency and Efficacy Assessment Secondary_Assay->Data_Analysis_2 Data Acquisition Hit_Compounds Validated Hit Compounds Data_Analysis_2->Hit_Compounds Validation Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 9-benzyl-6-chloro- 9H-purin-2-amine Inhibitor->RAF Inhibition

Figure 2: A hypothetical signaling pathway where 9-benzyl-6-chloro-9H-purin-2-amine could act as a kinase inhibitor.

Conclusion

The protocols and workflows detailed in this application note provide a robust starting point for researchers and drug development professionals to effectively screen 9-benzyl-6-chloro-9H-purin-2-amine and its analogs for anti-cancer activity. By employing a tiered screening approach, from broad cell-based proliferation assays to more specific biochemical kinase assays, researchers can efficiently identify and characterize promising lead compounds for further development. The inherent versatility of the purine scaffold suggests that this screening strategy can be adapted to various other therapeutic areas and molecular targets.

References

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 581–585. [Link]

  • PubMed. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • Oncotarget. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Nature. (2017). High-throughput screening platforms incorporating physiologically relevant 3-D models. [Link]

  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • ResearchGate. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • MDPI. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. [Link]

  • Chemical Synthesis Database. (2025). 9-benzyl-6-chloro-9H-purine. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. [Link]

  • PubChem. (n.d.). 9-benzyl-6-chloro-9H-purine. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

  • PubMed. (n.d.). Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. [Link]

  • ACS Publications. (2005). Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-furyl)purines. [Link]

  • ResearchGate. (n.d.). (PDF) 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. [Link]

  • MDPI. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • PubChemLite. (n.d.). 9-benzyl-6-(2-phenylethynyl)purin-2-amine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 9-Benzyl-6-chloro-9H-purin-2-amine

Target Audience: Researchers, Application Scientists, and Medicinal Chemists. Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the synthesis of 9-benzyl-6-chloro-9H-purin-2-amine. The primary challenge in this workflow is controlling the regioselectivity between the N9 and N7 positions of the purine scaffold, alongside preventing the degradation of the highly electrophilic C6-chloro group.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-yield, regiochemically pure products.

Troubleshooting & FAQs: Yield Optimization & Regioselectivity

Q1: My N9:N7 regioselectivity is poor (e.g., 2:1 ratio). How can I shift the reaction to favor the target N9 isomer? A1: Causality: The purine ring possesses multiple nucleophilic nitrogen atoms. While N9 alkylation is thermodynamically favored, N7 alkylation competes kinetically 1[1]. The choice of base and solvent fundamentally alters the transition state. Hard bases (like NaH) in non-polar solvents create tight ion pairs, increasing kinetic attack at N7. Conversely, using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) enhances the thermodynamic N9 preference 2[2]. For even better selectivity in direct alkylations, switching to Cesium Carbonate (Cs₂CO₃) leverages the "cesium effect," where the large, soft Cs⁺ cation provides a solvent-separated ion pair, maximizing N9 nucleophilicity. Self-Validating Action: Run parallel analytical-scale reactions using K₂CO₃ vs. Cs₂CO₃. Monitor via LC-MS; the N9 isomer typically elutes later on a C18 reverse-phase column compared to the more polar N7 isomer.

Q2: I am observing a byproduct with a mass corresponding to the loss of the chlorine atom (+18 Da). What is happening? A2: Causality: You are observing the hydrolysis of the 6-chloro group to form a 6-oxo (guanine) derivative. The C6-Cl bond in purines is highly activated toward nucleophilic aromatic substitution (S_NAr). Even trace amounts of water in your solvent or hygroscopic base will generate hydroxide ions that rapidly displace the chloride 3[3]. Self-Validating Action: Ensure a strictly anhydrous environment. Use 4Å molecular sieves in your DMF, oven-dry your carbonate base, and conduct the reaction under an inert argon atmosphere.

Q3: Is there a synthetic route that completely avoids the N7 byproduct? A3: Causality: Yes, the Mitsunobu reaction. By reacting 2-amino-6-chloropurine with benzyl alcohol (instead of benzyl bromide) in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via a bulky alkoxyphosphonium intermediate. The steric bulk of this intermediate effectively shields the N7 position, directing the substitution almost exclusively to the N9 position 4[4]. Self-Validating Action: Execute Protocol B (below). The absence of the N7 isomer can be immediately confirmed by ¹H-NMR (look for the absence of the characteristic downfield N7-CH singlet).

Q4: How can I efficiently separate the N9 and N7 regioisomers if they co-elute on standard silica gel? A4: Causality: The N7 isomer has a larger dipole moment and is more basic, but standard normal-phase chromatography often fails to provide baseline resolution. Self-Validating Action: Utilize solid-supported reagents. Passing the crude mixture through an acidic alumina (Alumina/H⁺) pad or using an acidic cation-exchange resin (like AG/Dowex-50W-X8) selectively retains the more basic N7 isomer, allowing the N9 isomer to elute cleanly in moderate to high yields .

Quantitative Data: Reaction Conditions Matrix

The following table summarizes the expected outcomes based on varying the base, solvent, and alkylating agent.

Base / ReagentsSolventTemp (°C)Alkylating AgentTypical N9:N7 RatioN9 Isolated YieldMechanistic Note
NaH (1.2 eq)THF0 to 25Benzyl Bromide~ 2:1< 45%Tight ion pairing leads to high kinetic N7 formation.
K₂CO₃ (3.0 eq)DMF25Benzyl Bromide~ 4:160 - 65%Standard industry baseline; requires rigorous N7 separation.
Cs₂CO₃ (2.5 eq)DMF25Benzyl Bromide~ 8:175 - 80%"Cesium effect" increases thermodynamic N9 preference.
PPh₃ / DIADTHF25Benzyl Alcohol> 20:180 - 85%Mitsunobu conditions; steric shielding prevents N7 attack.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Direct Alkylation (Cs₂CO₃ Method)

Use this protocol when benzyl bromide is the preferred reagent and moderate-to-high regioselectivity is acceptable.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add 2-amino-6-chloropurine (1.0 eq, 1.50 g, 8.85 mmol) and anhydrous Cs₂CO₃ (2.5 eq, 7.21 g).

  • Solvent Addition: Purge the flask with Argon. Add anhydrous DMF (25 mL) via syringe. Stir at 25 °C for 15 minutes to allow complete deprotonation.

  • Alkylation: Dropwise add benzyl bromide (1.2 eq, 1.81 g) over 10 minutes to prevent localized heating and over-alkylation.

  • Monitoring: Stir at 25 °C for 12 hours. Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl) to validate the N9:N7 ratio before quenching.

  • Workup: Filter the suspension to remove inorganic salts. Dilute the filtrate with saturated aqueous NaCl and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Pass the crude residue through an Alumina/H⁺ pad to selectively scavenge trace N7 isomer, eluting the pure N9 product.

Protocol B: High-Selectivity Mitsunobu Alkylation

Use this protocol to virtually eliminate N7 byproduct formation via steric shielding.

  • Preparation: In a flame-dried flask under Argon, suspend 2-amino-6-chloropurine (1.0 eq, 1.50 g) and triphenylphosphine (1.5 eq, 3.48 g) in anhydrous THF (30 mL). Add 4Å molecular sieves (approx. 1.0 g) to ensure absolute dryness.

  • Alcohol Addition: Add benzyl alcohol (1.2 eq, 1.15 g).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 2.69 g). The slow addition controls the exothermic formation of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 10-12 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. Load the crude residue directly onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient to separate the highly pure N9 product from the triphenylphosphine oxide byproduct.

Workflow & Mechanistic Diagram

G A 2-Amino-6-chloropurine (Starting Material) B Direct Alkylation (BnBr, K2CO3, DMF) A->B Standard Route C Mitsunobu Reaction (BnOH, PPh3, DIAD, THF) A->C Optimized Route D N9 / N7 Regioisomer Mixture (Yield Loss) B->D Kinetic competition (N7 attack) H Hydrolysis Byproduct (6-oxo Guanine derivative) B->H Trace water / Heat (SNAr) E High N9 Regioselectivity (Optimal Yield) C->E Steric shielding of N7 position F Chromatographic Separation (Alumina/H+ or Dowex) D->F Purification Required G 9-Benzyl-6-chloro-9H-purin-2-amine (Target Product) E->G Direct isolation F->G Isomer isolation

Workflow for the regioselective synthesis of 9-benzyl-6-chloro-9H-purin-2-amine.

References

  • Title: Second-Generation AUTACs for Targeted Autophagic Degradation Source: ACS Publications URL: [Link]

  • Title: The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs Source: Heterocycles (via CLOCKSS / Semantic Scholar) URL: [Link]

  • Title: Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Mechanism of Formation of N2-Benzylguanine in the Reaction of 2-Amino-6-chloropurine with Sodium Benzyl Oxide Source: Chemical and Pharmaceutical Bulletin (via R Discovery) URL: [Link]

Sources

Optimization

Technical Support Guide: Minimizing N7-Isomer Impurities in the Synthesis of 9-Benzyl-6-chloro-9H-purin-2-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide provides researchers and drug development professionals with in-depth troubleshooting strategies and answers to freque...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides researchers and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the regioselective synthesis of 9-benzyl-6-chloro-9H-purin-2-amine. The formation of the undesired N7-benzyl isomer is a common challenge in purine chemistry; this document is designed to explain the underlying chemical principles and provide actionable protocols to maximize the yield of the desired N9-isomer.

Section 1: The Underlying Chemistry of N7 vs. N9 Alkylation

Understanding the competitive nature of purine alkylation is the first step toward controlling it. The purine anion is an ambident nucleophile, meaning it has two distinct, competing nucleophilic sites: the N7 and N9 nitrogen atoms.[1] The final product ratio is a delicate balance of reaction conditions that favor either kinetic or thermodynamic control.[2]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Reaction Pathways Purine 2-Amino-6-chloro-9H-purine Anion Purine Anion (Ambident Nucleophile) Purine->Anion Deprotonation Base Base (e.g., NaH) Base->Anion BnBr Benzyl Bromide N9 N9-Isomer (Desired) Thermodynamic Product BnBr->N9 N7 N7-Isomer (Impurity) Kinetic Product BnBr->N7 Anion->N9 Attack at N9 Anion->N7 Attack at N7

Caption: Competing N7 and N9 alkylation pathways for the purine anion.

Frequently Asked Questions (FAQs)

Q1: Why does a mixture of N7 and N9 isomers form during benzylation?

Direct alkylation of purines with alkyl halides under basic conditions often leads to a mixture of N7 and N9 derivatives.[3][4] This occurs because after deprotonation, the resulting purine anion has significant electron density on both the N7 and N9 atoms of the imidazole ring, making both susceptible to electrophilic attack.[1] The final ratio of these isomers is not random but is dictated by the principles of kinetic versus thermodynamic control.[5]

Q2: What is the difference between the kinetic and thermodynamic product in this reaction?

  • Kinetic Product (Often N7-Isomer): This isomer is formed faster because its reaction pathway has a lower activation energy.[2] Factors like greater steric accessibility or higher initial nucleophilicity of the N7 position can lead to it being the kinetic product. Kinetic control is typically favored at lower temperatures where the reaction is irreversible.[6]

  • Thermodynamic Product (N9-Isomer): This isomer is the more stable of the two products.[3][4] Given enough energy (e.g., higher temperatures) and time, the reaction can reach equilibrium, favoring the formation of the most stable product.[2][7] In many purine systems, the N9-substituted isomer is thermodynamically favored.[8]

Section 2: Troubleshooting Guide for High N7-Isomer Formation

Problem: Analysis of my reaction mixture shows a significant percentage (>5%) of the undesired N7-benzyl isomer.

This is a common issue that can almost always be resolved by systematically evaluating and modifying the reaction conditions. The following workflow and table outline the most probable causes and their corresponding solutions.

Troubleshooting_Workflow start High N7-Isomer Detected check_temp Is the reaction temperature too low? start->check_temp check_conditions Is the base/solvent combination optimal? check_temp->check_conditions No solution_temp Increase temperature to 50-80 °C to favor thermodynamic product. check_temp->solution_temp Yes check_time Is the reaction time sufficient? check_conditions->check_time Yes solution_conditions Switch to a stronger, non-nucleophilic base like NaH in a polar aprotic solvent (DMF). Or screen other bases (K2CO3, Cs2CO3). check_conditions->solution_conditions No solution_time Increase reaction time and monitor by HPLC to confirm equilibrium. check_time->solution_time No end_node N9-Isomer Yield Optimized check_time->end_node Yes solution_temp->end_node solution_conditions->end_node solution_time->end_node

Caption: Troubleshooting workflow for minimizing N7-isomer formation.

Key Reaction Parameters and Recommended Actions
Potential CauseScientific RationaleRecommended Action
Reaction is Under Kinetic Control Low temperatures do not provide sufficient energy to overcome the activation barrier for the reverse reaction or for the formation of the more stable thermodynamic product.[6] The reaction proceeds down the fastest path, which may lead to the N7-isomer.Increase Temperature: Run the reaction at a higher temperature (e.g., 50-80 °C). This promotes equilibrium conditions, favoring the more stable N9-isomer.[3] Monitor for any potential degradation of starting materials or products.
Suboptimal Base/Solvent System The choice of base and solvent is critical.[9][10] A weak base may not fully deprotonate the purine, leading to side reactions. The solvent's polarity affects the solvation of the purine anion, which in turn influences the relative nucleophilicity of the N7 and N9 positions.[8][11] Polar aprotic solvents like DMF or DMSO are generally preferred.[12][13]Optimize Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation.[12] DMF is a common and effective solvent for this reaction.[13][14] Alternatives like K₂CO₃ or Cs₂CO₃ in acetonitrile or DMF can also be screened.
Insufficient Reaction Time The formation of the thermodynamic product requires time for the reaction to reach equilibrium.[2] If the reaction is stopped prematurely, the product mixture may reflect the kinetic distribution, which is richer in the N7-isomer.Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 6-24 hours) at the optimized temperature. Monitor the N7/N9 ratio over time using an appropriate analytical method like HPLC to determine when the ratio stabilizes.
Steric Effects While less relevant for the unsubstituted 2-amino-6-chloropurine, bulky groups elsewhere on the purine ring can sterically hinder the N7 position, thus favoring N9 alkylation.[1][12][15]This is more of a design principle than a troubleshooting step for this specific molecule. However, it's a key concept in purine chemistry for achieving high regioselectivity.

Section 3: Recommended Synthetic Protocol

This protocol is based on literature procedures known to favor the formation of the N9-isomer.[12][13][14]

Protocol 1: Benzylation using Sodium Hydride in DMF
  • Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-6-chloropurine (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a suspension (approx. 0.1-0.2 M concentration).

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15-20 minutes.

    • Expert Insight: Adding the base slowly at 0 °C controls the hydrogen gas evolution and prevents an excessive exotherm.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The suspension should become a clearer solution as the sodium salt of the purine forms.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir for 6-12 hours, monitoring the reaction progress by TLC or HPLC.

    • Self-Validation: Check the N7/N9 ratio by HPLC after 6 hours. If the ratio is still changing, continue heating until it stabilizes to ensure thermodynamic equilibrium has been reached.

  • Quenching: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated ammonium chloride solution.

  • Extraction & Purification: Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 9-benzyl-6-chloro-9H-purin-2-amine.[13]

Section 4: Analytical and Purification Strategies

Accurate analysis is crucial for both troubleshooting and final product validation.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the N7/N9 isomer ratio in my crude product?

High-Performance Liquid Chromatography (HPLC) is the most reliable method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like 0.1% TFA or formic acid) can typically resolve the two isomers, allowing for accurate quantification based on peak area.

Q2: How can I definitively identify which peak is the N7-isomer and which is the N9-isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation.[16] While 1D ¹H NMR will show distinct spectra, key differences in the ¹³C NMR spectrum are often more diagnostic.[3][4]

NMR SignalTypical Observation for N9-IsomerTypical Observation for N7-IsomerRationale
¹³C: C5 ~132 ppmLower chemical shift (more shielded)The electronic environment of the pyrimidine portion of the purine core is sensitive to the substitution pattern on the imidazole ring.[4]
¹³C: C8 vs C5 (Δδ) Small difference (Δδ ≈ 13)Large difference (Δδ ≈ 27)The relative difference in chemical shifts between C5 and C8 is a reliable tool for distinguishing the isomers.[3][4]
¹H-¹⁵N HMBC Correlation observed between benzylic protons (CH₂) and N9Correlation observed between benzylic protons (CH₂) and N7This 2D NMR experiment provides unambiguous proof of the C-N bond connectivity.[16]

Q3: What is the best way to remove the N7-isomer if it has already formed?

If your reaction produces an inseparable mixture, purification is necessary.

  • Silica Gel Chromatography: The two isomers often have different polarities and can be separated by column chromatography. A gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be developed based on TLC analysis.

  • Recrystallization: Due to their different structures, the N7 and N9 isomers may have different solubilities in certain solvents. Experimenting with various solvent systems (e.g., methanol, ethanol, ethyl acetate/hexanes) may allow for the selective crystallization of the desired N9-isomer, leaving the N7-isomer in the mother liquor.[13][14]

References

  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

  • Hassan, G. S., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Organic Letters, 8(23), 5271-5274. [Link]

  • Gagnon, D., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8893–8903. [Link]

  • Li, Q., et al. (2019). 9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters, 30(11), 1956-1958. [Link]

  • Zubčić, G., Lapić, J., Toma, M., & Vrček, V. (2022). Ferrocenoyl-adenines: substituent effects on regioselective acylation. Beilstein Journal of Organic Chemistry, 18, 1249–1259. [Link]

  • Vinuesa, A., Viñas, M., Jahani, D., Ginard, J., Mur, N., & Pujol, M. D. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(1), 176-182. [Link]

  • Mitin, Y. N., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences, 22(16), 8568. [Link]

  • Hariono, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E, 70(Pt 3), o288. [Link]

  • ACS Publications. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. [Link]

  • Wikipedia. (n.d.). Thermodynamic reaction control. [Link]

  • Pujol, M. D., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry. [Link]

  • TMP Chem. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]

  • Rokita, S. E., & Ye, Y. (2001). Thermodynamic versus Kinetic Products of DNA Alkylation as Modeled by Reaction of Deoxyadenosine. Journal of the American Chemical Society, 123(45), 11293–11294. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Hariono, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 9-Benzyl-6-chloro-9H-purin-2-amine

Welcome to the Technical Support Center. In drug development, 9-benzyl-6-chloro-9H-purin-2-amine is frequently utilized as a critical intermediate for synthesizing complex targeted therapies, such as Autophagy-Targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development, 9-benzyl-6-chloro-9H-purin-2-amine is frequently utilized as a critical intermediate for synthesizing complex targeted therapies, such as Autophagy-Targeting Chimeras (AUTACs)[1]. Ensuring its high chromatographic purity is essential for downstream synthetic success.

However, as a basic purine derivative containing an ionizable 2-amino group, a lipophilic 6-chloro substituent, and a hydrophobic 9-benzyl group, this compound presents unique chromatographic challenges. This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve optimal peak symmetry and resolution.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does 9-benzyl-6-chloro-9H-purin-2-amine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic analytes in reversed-phase HPLC is rarely a physical column issue; it is primarily driven by secondary chemical interactions. While the hydrophobic 9-benzyl and 6-chloro groups drive primary retention on the C18 stationary phase, the basic purine nitrogens undergo secondary polar interactions with deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface[2]. Compounds possessing amine functional groups interact strongly with these ionized silanols when the mobile phase pH is >3.0, producing highly asymmetric, tailing peaks[3].

Q2: How do I select the optimal mobile phase pH to resolve this tailing? A: The causality of tailing lies in uneven ionization. Operating near the analyte's pKa increases silanol interactions[2]. To eliminate this, you must lower the mobile phase pH to ≤ 3.0. This highly acidic environment protonates the residual silanol groups (converting them to neutral Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions with the basic purine. A 10–20 mM potassium phosphate buffer at pH 2.5 is ideal for this purpose[4]. If LC-MS compatibility is required, 0.1% Trifluoroacetic acid (TFA) or formic acid can be substituted[5].

Q3: Which organic modifier—Acetonitrile or Methanol—is better for this specific purine derivative? A: Solvents possess different solvatochromatic properties: methanol acts primarily via hydrogen bonding (and is slightly acidic), while acetonitrile enters into dipole-dipole interactions[5]. For purine derivatives, acetonitrile is generally preferred. It provides superior peak shape, lower system backpressure, and a lower UV cutoff for detecting low-level impurities. However, a 10% change in organic modifier can produce a 2–3-fold shift in analyte retention[5]. If you are struggling to resolve co-eluting impurities (such as des-chloro or des-benzyl degradation products), screening a methanol/acetonitrile blend can alter selectivity.

Q4: I lowered the pH to 2.5, but tailing persists (Tf > 1.5). What is the next logical step? A: If acidic pH is insufficient, your column likely has highly active, inaccessible metallic silanols (common in older "Type-A" silica). You have two mechanistic solutions:

  • Masking: Add a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA molecules preferentially associate with the anionic silanol groups, reducing their availability to interact with your purine analyte[4],.

  • Stationary Phase Chemistry: Silanol suppressors like TEA can accelerate column hydrolysis[4]. A more robust, long-term solution is switching to a high-purity "Type-B" fully end-capped column, a polar-embedded column, or utilizing ion-pairing reagents like sodium heptane sulfonate to stabilize purine retention[6].

Part 2: Visualizing the Optimization Logic

Optimization_Workflow N1 Start: Inject 9-benzyl-6- chloro-9H-purin-2-amine N2 Evaluate Peak Symmetry (Calculate USP Tailing Factor) N1->N2 N3 Is Tailing Factor < 1.5? N2->N3 N4 Lower Mobile Phase pH to 2.5 (Protonate Silanols) N3->N4 No N7 Method Validated: Proceed with Analysis N3->N7 Yes N4->N2 Re-test N5 Add 5mM TEA or Ion-Pairing Reagent N4->N5 If tailing persists N5->N2 Re-test N6 Switch to Type-B End-Capped Column N5->N6 If column degrades N6->N2

Workflow for troubleshooting basic purine peak tailing in reversed-phase HPLC.

Silanol_Interaction cluster_0 pH > 4.0: Deprotonated Silanols cluster_1 pH < 3.0: Protonated Silanols S1 Silica Surface (Si-O⁻) A1 Purine-NH₃⁺ S1->A1 Strong Ionic Binding (Peak Tailing) S2 Silica Surface (Si-OH) A2 Purine-NH₃⁺ S2->A2 Weak Interaction (Sharp Peak)

Effect of mobile phase pH on secondary silanol interactions with basic purines.

Part 3: Data Presentation

The table below summarizes the quantitative impact of various mobile phase configurations on the retention and symmetry of 9-benzyl-6-chloro-9H-purin-2-amine.

Mobile Phase ConditionPrimary Retention MechanismExpected Retention Factor ( k )USP Tailing Factor ( Tf​ )Resolution from Impurities
pH 6.5 + Methanol Hydrophobic + Strong Ion-ExchangeHigh (> 10)Severe (> 2.0)Poor (Band Broadening)
pH 2.5 + Methanol HydrophobicModerate (4 - 8)Acceptable (< 1.5)Good
pH 2.5 + Acetonitrile Hydrophobic (Dipole-Dipole)Optimal (2 - 6)Excellent (< 1.2)Excellent
pH 2.5 + ACN + 5mM TEA Hydrophobic + Silanol MaskingOptimal (2 - 6)Ideal (~ 1.0)Excellent

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, execute the following step-by-step methodology for mobile phase optimization. This protocol is designed as a self-validating system: it includes built-in acceptance criteria that dictate whether to proceed or adjust parameters.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 20 mM solution.

  • pH Adjustment: Gradually add orthophosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH stabilizes exactly at 2.5. Filter through a 0.22 µm membrane.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

Phase 2: System Equilibration

  • Install a Type-B, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Set the column oven temperature to 30°C to ensure solvent viscosity and interaction kinetics remain constant.

  • Purge the system and equilibrate the column with 70% Phase A / 30% Phase B at a flow rate of 1.0 mL/min for a minimum of 20 column volumes until the baseline is completely stable.

Phase 3: Injection and Self-Validation (System Suitability)

  • Inject 10 µL of a 0.1 mg/mL 9-benzyl-6-chloro-9H-purin-2-amine standard (dissolved in the initial mobile phase to prevent solvent incompatibility distortion).

  • Detect at 254 nm.

  • Validation Check 1 (Retention): Calculate the retention factor ( k ).

    • Criteria: k must be between 2 and 10[5]. If k<2 , decrease Phase B by 5%. If k>10 , increase Phase B by 5%.

  • Validation Check 2 (Symmetry): Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Criteria: If Tf​≤1.5 , the system is validated. Proceed to sample analysis.

    • Criteria: If Tf​>1.5 , the protocol fails validation. Proceed to add 5 mM Triethylamine to Phase A, re-adjust pH to 2.5, and repeat Phase 2.

Part 5: References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.

  • Benchchem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." Benchchem.

  • Separation Science. "HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance." Separation Science.

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online.

  • ACS Publications. "Second-Generation AUTACs for Targeted Autophagic Degradation." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 9-Benzyl-6-chloro-9H-purin-2-amine Chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic, nitrogen-rich heterocycles. 9-benzyl-6-chloro-9H-purin-2-amine is a classic example of a "problematic" basic analyte[1]. Its combination of a lipophilic benzyl group, an electron-withdrawing chloro substituent, and multiple basic nitrogen centers (specifically the C2 primary amine and purine ring nitrogens) creates a perfect storm for secondary chromatographic interactions[2].

This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing and restore quantitative integrity to your reversed-phase high-performance liquid chromatography (RP-HPLC) assays.

Mechanistic Deep Dive: The Causality of Tailing

Peak tailing for basic compounds in RP-HPLC is rarely a mystery; it is a predictable thermodynamic event. The primary retention mechanism for 9-benzyl-6-chloro-9H-purin-2-amine on a C18 column is hydrophobic partitioning. However, the silica support matrix contains residual silanol groups (Si-OH)[3]. These silanols typically have a pKa of approximately 3.5 to 4.5.

When operating at a mid-range pH (e.g., pH 5.0–7.0), two critical phenomena occur:

  • The basic amine groups on the purine derivative are protonated (positively charged).

  • The silanol groups on the silica surface are deprotonated to form silyl ethers (Si-O⁻, negatively charged)[3].

This electrostatic attraction creates a secondary, high-energy ion-exchange retention mechanism[4]. Because these ionized silanol sites are heterogeneously distributed and kinetically slow to release the analyte, the trailing edge of the chromatographic peak elongates, resulting in severe tailing[3].

Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause. Use the following logic tree to determine if your tailing is chemical (silanol-driven) or physical (system-driven).

G Start Analyze 9-benzyl-6-chloro- 9H-purin-2-amine Problem Peak Tailing Observed (As > 1.5)? Start->Problem CheckAll Are all peaks tailing or just the purine? Problem->CheckAll Yes Success Symmetrical Peak (As 1.0 - 1.2) Problem->Success No Physical Physical Issue: Check void volume, fittings, or column bed collapse CheckAll->Physical All peaks Chemical Chemical Issue: Silanol Interactions CheckAll->Chemical Only purine pH Adjust Mobile Phase pH (Target pH < 2.5 or > 10.0) Chemical->pH Column Switch to Type B Silica, End-capped, or Polar-embedded Chemical->Column Additive Add 10-20 mM TEA (Triethylamine) Chemical->Additive pH->Success Column->Success Additive->Success

Diagnostic workflow for isolating and resolving peak tailing in basic purine derivatives.

Troubleshooting Guide & FAQs

Q1: Why does 9-benzyl-6-chloro-9H-purin-2-amine tail so severely on my standard C18 column, even with a high organic gradient? A1: The tailing is driven by the C2 primary amine and the purine ring nitrogens interacting with acidic silanols on the silica surface[2]. Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that withdraw electron density from adjacent silanols, making them highly acidic and active[3]. Even with a strong organic gradient (which only overcomes hydrophobic retention), the polar ion-exchange interactions remain intact, causing the analyte to drag on the column[4].

Q2: How do I select the right mobile phase pH to eliminate these secondary interactions? A2: You must manipulate the ionization state of either the analyte or the stationary phase. The most robust approach is to lower the mobile phase pH to ≤ 2.5 using a strong buffer like phosphate or trifluoroacetic acid (TFA). At pH 2.5, the residual silanols are fully protonated (Si-OH) and neutral, effectively shutting down the ion-exchange mechanism[5]. Alternatively, if using a high-pH tolerant hybrid column, operating at pH 10.0+ will deprotonate the purine's amine groups, rendering the analyte neutral and impervious to silanol attraction.

Q3: Should I use a mobile phase additive like Triethylamine (TEA)? A3: If you are constrained to a mid-pH method (e.g., pH 6.0) and cannot change your column, adding a competing base like TEA (10-20 mM) is highly effective. TEA is a small, highly basic alkylamine that aggressively binds to the ionized silanols, physically masking them and preventing the bulkier 9-benzyl-6-chloro-9H-purin-2-amine from interacting with those sites. Note: TEA can suppress ionization in LC-MS, so it is strictly recommended for LC-UV workflows.

Q4: What column chemistries are best suited for this specific compound? A4: Discard older Type A silica columns. You must use high-purity "Type B" silica columns that have been exhaustively end-capped[5]. End-capping uses small silanes (like trimethylchlorosilane) to react with and block residual silanols[6]. For extreme cases, consider a polar-embedded column (e.g., amide or ether linkages within the alkyl chain). The embedded polar group creates a localized hydration layer that shields the basic purine from the underlying silica surface.

Quantitative Data: Impact of Chromatographic Conditions on Peak Symmetry

The following table summarizes the expected impact of various method parameters on the USP Tailing Factor ( Tf​ ) for 9-benzyl-6-chloro-9H-purin-2-amine. A perfectly symmetrical peak has a Tf​ of 1.0. Values > 1.5 indicate significant tailing.

Column ChemistryMobile Phase pHAdditiveExpected USP Tailing Factor ( Tf​ )Mechanism of Action
Type A Silica (Non-endcapped)6.0 (Ammonium Acetate)None2.8 - 3.5 (Severe)Unrestricted ion-exchange with highly acidic silanols.
Type B Silica (Endcapped)6.0 (Ammonium Acetate)None1.6 - 1.9 (Moderate)Reduced silanol activity, but secondary interactions persist.
Type B Silica (Endcapped)6.0 (Ammonium Acetate)15 mM TEA1.1 - 1.2 (Excellent)TEA acts as a sacrificial base, masking active silanol sites.
Type B Silica (Endcapped)2.5 (Phosphate Buffer)None1.0 - 1.1 (Ideal)Silanols are fully protonated (neutralized); ion-exchange eliminated.
Polar-Embedded C18 4.0 (Formate Buffer)None1.1 - 1.3 (Good)Hydration layer shields the basic purine from the silica surface.
Experimental Protocols

To ensure your method is self-validating, follow these strict step-by-step methodologies to resolve the tailing.

Protocol 1: Low-pH Silanol Suppression Workflow (Preferred for LC-UV)

Objective: Neutralize stationary phase silanols by dropping the pH below their pKa.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH2​PO4​ in 1.0 L of HPLC-grade water.

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.5. (Causality note: Using the same acid as the buffer salt ensures a stable conjugate pair, providing maximum buffering capacity against the basic sample injection).

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Column Equilibration: Install a high-purity, end-capped C18 column. Flush with 10 column volumes (CV) of the low-pH mobile phase to ensure complete protonation of the silica bed.

  • Sample Injection: Inject 9-benzyl-6-chloro-9H-purin-2-amine (dissolved in the initial mobile phase to prevent solvent-mismatch band broadening). Evaluate the USP Tailing Factor.

Protocol 2: Competing Base (TEA) Masking Workflow

Objective: Saturate active silanol sites with a sacrificial amine.

  • Mobile Phase Preparation: Prepare your standard aqueous mobile phase (e.g., 20 mM Ammonium Acetate, pH 6.0).

  • Additive Integration: Add Triethylamine (TEA) to achieve a final concentration of 15 mM (approx. 2.1 mL of TEA per liter of aqueous phase).

  • pH Re-adjustment: TEA is highly basic and will spike the pH. Use Glacial Acetic Acid to titrate the pH back down to your target of 6.0.

  • System Passivation: Pump the TEA-modified mobile phase through the system and column for at least 20 CVs. (Causality note: TEA requires significant time to reach an adsorption equilibrium with the silica surface. Premature injection will result in drifting retention times and inconsistent peak shapes).

  • Verification: Inject the purine standard. The TEA will outcompete the purine for the active sites, yielding a sharp, symmetrical peak.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions News.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog.[Link]

  • Separation Science. "HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance." Separation Science.[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International.[Link]

  • ACS Publications. "Second-Generation AUTACs for Targeted Autophagic Degradation." Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 9-Benzyl-6-chloro-9H-purin-2-amine

Welcome to the Advanced Crystallization Troubleshooting Guide. This portal is designed for process chemists, researchers, and engineers optimizing the purification of 9-benzyl-6-chloro-9H-purin-2-amine (also known as 2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This portal is designed for process chemists, researchers, and engineers optimizing the purification of 9-benzyl-6-chloro-9H-purin-2-amine (also known as 2-amino-9-benzyl-6-chloropurine). This compound is a critical intermediate in the synthesis of antiviral purine derivatives[1]. Its purification is notoriously challenged by regiomeric impurities (N7-benzylation) and liquid-liquid phase separation (LLPS), commonly known in the pharmaceutical industry as "oiling out"[2][3].

Core Principles & Causality in Purine Crystallization

When alkylating 2-amino-6-chloropurine with benzyl halides, the reaction invariably yields a mixture of the thermodynamically favored N9-isomer and the kinetically competitive N7-isomer[1]. Effective purification relies on exploiting the differential solubility of these regioisomers.

However, purine derivatives frequently exhibit a strong tendency to "oil out" during cooling crystallization. This occurs when high supersaturation levels force the system to cross the cloud point (liquid-liquid coexistence curve) before reaching the nucleation boundary[4]. Because the molecules in this separated oil phase have high mobility, the oil acts as an excellent solvent for impurities (such as the N7-isomer), completely negating the purification intent of the crystallization step and eventually hardening into an unusable amorphous gum[2][3].

Troubleshooting Guide & FAQs

Q1: My crystallization is yielding a sticky, gummy residue instead of free-flowing crystals. What is causing this, and how can I fix it?

Symptom: The product forms a milky emulsion or a viscous oil at the bottom of the reactor upon cooling, which later hardens into an amorphous mass. Causality: This is a classic case of Liquid-Liquid Phase Separation (LLPS) . It occurs when the cooling rate is too rapid, causing the solution to bypass the metastable zone and separate into a highly concentrated, solute-rich oil phase[2][4]. Solution:

  • Determine the Metastable Zone Width (MSZW): Use in-situ turbidity probes to map the solubility curve and the cloud point.

  • Implement a Seeding Strategy: Cool the solution slowly to just below the saturation temperature (but strictly above the cloud point) and introduce 1-2 wt% of high-purity N9-isomer seed crystals. This provides a surface for secondary nucleation, depleting supersaturation and preventing the system from reaching the LLPS boundary[2][3].

Q2: How do I maximize the rejection of the N7-benzyl regioisomer during crystallization?

Symptom: HPLC analysis of the isolated crystal cake shows >5% N7-benzyl-6-chloro-9H-purin-2-amine. Causality: The N7 and N9 isomers will co-precipitate if the solvent system is too non-polar, or if an antisolvent is added too rapidly, which crashes out both isomers indiscriminately. The N9 isomer has a higher crystal lattice energy and lower solubility in moderately polar solvents compared to the N7 isomer[1]. Solution: Transition from a pure antisolvent crash-out to a controlled cooling crystallization using a single moderately polar solvent (e.g., Ethyl Acetate). Ensure the final temperature does not drop below the solubility limit of the N7 isomer.

Q3: Why does my product purity drop significantly when scaling up from 500 mL to a 10 L jacketed reactor?

Symptom: Yield is maintained, but purity drops, and the particle size distribution (PSD) becomes highly bimodal. Causality: Scale-up alters hydrodynamics and heat transfer rates. In a larger reactor, poor mixing near the walls can create localized zones of high supersaturation (cold spots), triggering premature nucleation or localized oiling out[2]. Solution: Increase the agitation rate to improve bulk mixing and strictly control the jacket temperature. The ΔT between the jacket and the internal reaction temperature should not exceed 5 °C during the cooling ramp.

Experimental Workflows & Protocols

Protocol: Seeding-Assisted Cooling Crystallization (LLPS Avoidance)

This protocol is designed as a self-validating system. By continuously monitoring the visual state (turbidity) of the solution, the operator can ensure the system never enters the oiling-out regime.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 9-benzyl-6-chloro-9H-purin-2-amine (containing ~15% N7-isomer) in 800 mL of Ethyl Acetate in a jacketed crystallizer.

  • Heating: Heat the suspension to 75 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm filter to remove insoluble particulates (foreign particles can act as un-controlled nucleation sites).

  • Controlled Cooling (Phase 1): Cool the filtrate to 60 °C at a rate of 0.5 °C/min.

  • Seeding: At 60 °C, hold the temperature constant. Add 1.0 g of pure N9-isomer seed crystals (milled to ~20-50 µm). Hold for 30 minutes to allow the seed bed to establish and initial growth to consume excess supersaturation.

  • Controlled Cooling (Phase 2): Resume cooling from 60 °C to 5 °C at a strictly controlled rate of 0.1 °C/min.

    • Self-Validation Check: The solution should become gradually opaque with distinct, glittering crystalline solids. If the solution becomes milky or emulsified, LLPS has occurred; immediately reheat to 75 °C and reduce the cooling rate.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 100 mL of pre-chilled (5 °C) Ethyl Acetate to displace the N7-enriched mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Visualizing the Crystallization Dynamics

LLPS_Pathway cluster_0 Undesired Pathway (Oiling Out) cluster_1 Desired Pathway (Crystallization) Start Supersaturated Solution LLPS Liquid-Liquid Phase Separation (LLPS) Start->LLPS Rapid Cooling Metastable Metastable Zone (Controlled Cooling) Start->Metastable Slow Cooling Amorphous Amorphous / Gum Precipitate LLPS->Amorphous Impurity High Impurity Entrapment Amorphous->Impurity Seeding Introduction of Seed Crystals Metastable->Seeding Nucleation Secondary Nucleation & Crystal Growth Seeding->Nucleation Pure High-Purity Crystalline Product Nucleation->Pure

Thermodynamic pathways of crystallization: LLPS (Oiling out) vs. Seeding-assisted nucleation.

Workflow Crude Crude Mixture (N9 & N7 Isomers) Dissolution Dissolution in Ethyl Acetate (75°C) Crude->Dissolution Cooling Linear Cooling (0.1 °C/min) Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration MotherLiquor Mother Liquor (N7-enriched) Filtration->MotherLiquor Filtrate Product Purified N9-Isomer Crystals Filtration->Product Filter Cake

Workflow for the separation of N9 and N7 regioisomers via controlled cooling crystallization.

Quantitative Data & Troubleshooting Matrix

Table 1: Isomer Partitioning & Solvent Suitability

Data reflects generalized solubility profiles and phase behaviors for purine regioisomers at 25°C.

Solvent SystemN9-Isomer SolubilityN7-Isomer SolubilityLLPS RiskPurification Efficiency
Methanol HighHighLowPoor (Co-precipitation)
Ethyl Acetate ModerateHighModerateExcellent (High N7 rejection)
Toluene LowModerateHighGood (Requires slow cooling)
EtOAc / Heptane (1:1) LowModerateVery HighModerate (Prone to oiling out)
Table 2: Troubleshooting Matrix
Observed SymptomPrimary CauseCorrective Action
Milky emulsion upon cooling Liquid-Liquid Phase Separation (LLPS)Decrease cooling rate; introduce seed crystals at a higher temperature.
High N7-isomer in final cake Inadequate washing or co-precipitationEnsure final temperature is >5°C; wash cake with pre-chilled pure solvent.
Yield is unexpectedly low Insufficient supersaturationExtend maturation hold time at final temperature; evaluate mild antisolvent addition.
Agglomerated / sticky crystals Amorphous phase transformationAvoid rapid crash-out; ensure agitation is sufficient to suspend particles.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Problems with Oiling Out in Recrystallization." Available at: [Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regiocontrol and Reactivity in Purine Synthesis: A Comparative Guide on 2-Amino-6-chloropurine vs. 9-Benzyl-6-chloro-9H-purin-2-amine

Executive Summary In the landscape of medicinal chemistry and nucleoside analog development, the purine scaffold is a privileged structure. Functionalization of this scaffold—particularly at the C6 and N9 positions—prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and nucleoside analog development, the purine scaffold is a privileged structure. Functionalization of this scaffold—particularly at the C6 and N9 positions—presents significant regiochemical and chemoselective challenges. This guide provides an in-depth, objective comparison between the unprotected building block 2-amino-6-chloropurine (ACP) and its N9-protected derivative 9-benzyl-6-chloro-9H-purin-2-amine (BCP) . By analyzing the mechanistic causality behind their reactivity differences, researchers can design more efficient, scalable, and regioselective synthetic routes.

Mechanistic Causality: The Role of N9-Protection in S_NAr

The functionalization of the purine C6 position typically proceeds via Nucleophilic Aromatic Substitution (S_NAr). The efficiency of this reaction is entirely dependent on the electrophilicity of the C6 carbon, which is heavily influenced by the electronic state of the N9 position.

  • 2-Amino-6-chloropurine (ACP): ACP is an ambident system capable of N7/N9 tautomerization. When subjected to S_NAr conditions with basic amine nucleophiles, the basicity of the amine often deprotonates the acidic N9 proton (pKa ~9.4). This generates a highly electron-rich purine anion. The delocalization of this negative charge across the pyrimidine and imidazole rings drastically reduces the electrophilicity at C6, effectively retarding the S_NAr process. Consequently, direct amination of ACP requires either forcing thermal conditions or acid catalysis (e.g., H₂SO₄ or TFA) to prevent anion formation and protonate the ring, thereby activating C6 (1[1]).

  • 9-Benzyl-6-chloro-9H-purin-2-amine (BCP): By installing a benzyl group at N9, the tautomerism is locked, and the acidic proton is removed. BCP cannot form the unreactive purine anion under basic conditions. Furthermore, the benzyl group exerts a mild electron-withdrawing effect relative to the anionic species, maintaining a highly electrophilic C6 carbon. This allows S_NAr to proceed rapidly under mild, basic conditions (e.g., K₂CO₃ in DMF at room temperature) with excellent yields (2[2]). Additionally, pre-installation of the N9-benzyl group eliminates the poor regioselectivity (N7 vs. N9 mixtures) that plagues the direct alkylation of ACP (3[3]).

Quantitative Reactivity Comparison

The following tables summarize the empirical performance of both building blocks, highlighting why BCP is often the preferred intermediate for complex drug development despite the extra synthetic step required to produce it.

Table 1: Reactivity and Regioselectivity Profile
Property2-Amino-6-chloropurine (ACP)9-Benzyl-6-chloro-9H-purin-2-amine (BCP)
N9/N7 Tautomerism Present (Dynamic)Absent (Locked at N9)
C6 S_NAr Kinetics (Basic) Slow (Anion formation retards reaction)Fast (High electrophilicity maintained)
Typical S_NAr Conditions Acidic (H₂SO₄/water) or High Temp (120 °C)Mild Basic (K₂CO₃/DMF) or Moderate Temp (25–60 °C)
Alkylation Regioselectivity Poor (Mixture of N7 and N9 isomers)N/A (N9 is already substituted)
Table 2: Yield Comparison for C6 Amination
NucleophileSubstrateConditionsYield (%)Reference
Dipeptide / AmineACPH₂SO₄, H₂O, Reflux, 24h30 - 88%[1]
Substituted AmineBCPK₂CO₃, DMF, 25-60 °C, 12h> 85%[2]

Visualizing the Workflows

MechanisticDivergence ACP 2-Amino-6-chloropurine (Free N9-H) Base Amine Nucleophile (Basic) ACP->Base Deprotonation BCP 9-Benzyl-6-chloro-9H-purin-2-amine (N9-Protected) SNAr_BCP Direct S_NAr at C6 (High Electrophilicity) BCP->SNAr_BCP No Deprotonation Anion Purine Anion Formed (Electron-Rich Ring) Base->Anion SNAr_ACP Retarded S_NAr (Requires Acid/Heat) Anion->SNAr_ACP Low Reactivity

Mechanistic divergence in C6 S_NAr reactivity based on N9 protection status.

ExperimentalWorkflow Start 2-Amino-6-chloropurine Path1 Direct Amination (H2SO4, Reflux) Start->Path1 Path2 Benzylation (BnBr, K2CO3, 25°C) Start->Path2 Prod1 C6-Amino Purine (Moderate Yield) Path1->Prod1 Acid Catalysis BCP 9-Benzyl-6-chloro-9H-purin-2-amine Path2->BCP Regioselective SNAr_BCP Mild Amination (K2CO3, 25-60°C) BCP->SNAr_BCP Prod2 N9-Benzyl C6-Amino Purine (High Yield) SNAr_BCP->Prod2 Base Catalysis

Comparative synthetic workflows for C6 functionalization of purine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems where the mechanistic choices dictate the physical steps.

Protocol 1: Regioselective Synthesis of BCP from ACP

Objective: Lock the N9 position to enhance C6 electrophilicity and prevent future regiochemical mixtures.

  • Reaction Setup: Suspend 2-amino-6-chloropurine (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous DMF.

    • Causality: K₂CO₃ deprotonates the purine, forming the highly nucleophilic anion required for alkylation (2[2]).

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise at 25 °C. Stir for 12 hours.

    • Causality: Maintaining room temperature thermodynamically favors the N9-benzyl isomer over the N7-benzyl isomer, whereas elevated temperatures or microwave irradiation can alter this ratio and increase impurity profiles (4[4]).

  • Workup & Validation: Filter insoluble salts, dilute with brine, and extract with ethyl acetate. Purify via silica gel chromatography.

    • Validation: The N9 isomer elutes differently than the N7 isomer; successful separation is confirmed by ¹H-NMR (the N9-CH₂ protons typically appear slightly upfield compared to the N7-CH₂ protons).

Protocol 2: Nucleophilic Aromatic Substitution (S_NAr) at C6

Method A: Mild Amination of BCP (Preferred Route)

  • Setup: Dissolve BCP (1.0 eq) and the amine nucleophile (1.5 eq) in DMF.

  • Reaction: Add K₂CO₃ (2.0 eq) and stir at 25–60 °C for 12 hours.

    • Causality: Because BCP cannot form a deactivated anion, the mild base simply scavenges the HCl byproduct, driving the reaction to completion without retarding the kinetics (2[2]).

  • Validation: Complete consumption of the starting material by TLC indicates successful S_NAr. Aqueous workup yields the C6-substituted product cleanly.

Method B: Acid-Catalyzed Amination of ACP (Direct Route)

  • Setup: Suspend ACP (1.0 eq) and the amine nucleophile (1.5 eq) in water or 2,2,2-trifluoroethanol (TFE).

  • Reaction: Add H₂SO₄ or TFA (0.9 eq).

    • Causality: The acid prevents the amine from deprotonating N9. Instead, it protonates the purine nitrogens, pulling electron density away from C6 and activating it for nucleophilic attack (1[1]).

  • Validation: Reflux for 24 hours, then neutralize with NaHCO₃. The strict requirement for reflux and acid highlights the inherent kinetic barrier of the unprotected substrate.

References

  • The Core Chemistry of Desciclovir Synthesis: A Technical Guide. Benchchem. 3

  • Regioselective alkylation reaction of purines under microwave irradiation. Universitat de Barcelona. 4

  • Second-Generation AUTACs for Targeted Autophagic Degradation. ACS Publications. 2

  • Fragment-based approach to novel bioactive purine derivatives. Ural Federal University.1

Sources

Comparative

Validation of LC-MS/MS Methods for 9-Benzyl-6-chloro-9H-purin-2-amine Quantification: A Comparative Guide on Column Architectures

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Chromatographic Performance, Bioanalytical Validation, and Mechanistic Protocol Design The Analytical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Chromatographic Performance, Bioanalytical Validation, and Mechanistic Protocol Design

The Analytical Challenge

9-benzyl-6-chloro-9H-purin-2-amine (CAS 6336-42-1) is a critical synthetic intermediate and structural pharmacophore utilized in the development of advanced therapeutics, including purine-based KRAS G12D inhibitors[1] and second-generation targeted autophagic degradation chimeras (AUTACs)[2]. As these pipeline compounds advance into preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the ability to accurately quantify the parent intermediate or its metabolic derivatives in complex biological matrices becomes a critical bottleneck.

The molecule presents a unique chromatographic challenge: it possesses a highly hydrophobic benzyl tail paired with a polar, hydrogen-bonding 2-amino-purine core[3]. This dual nature requires a stationary phase capable of retaining the polar moiety to prevent early elution, while simultaneously resolving the hydrophobic tail from endogenous plasma phospholipids that cause severe ion suppression.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, I approach bioanalytical method development not as a series of empirical guesses, but as a predictable physicochemical system.

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is selected because the exocyclic amine group and the purine nitrogens readily accept a proton, yielding a dominant [M+H]+ precursor ion at m/z 260.1 (based on the exact mass of 259.0625)[3].

  • Fragmentation Dynamics: Under Collision-Induced Dissociation (CID), the molecule predictably cleaves at the N9-benzyl bond. This yields a highly stable tropylium product ion (m/z 91.1). We monitor the m/z 260.1 91.1 Multiple Reaction Monitoring (MRM) transition due to its superior signal-to-noise ratio and absence of isobaric matrix interference.

Product Comparison: Core-Shell vs. Fully Porous Architectures

To establish the most robust high-throughput PK screening method, we directly compared a 1.7 µm Core-Shell C18 column (The Product) against a traditional 3.0 µm Fully Porous C18 column (The Alternative).

The causality behind the performance difference lies in the van Deemter equation. The solid silica core of the Core-Shell particle restricts the diffusion path length of 9-benzyl-6-chloro-9H-purin-2-amine. This minimizes longitudinal diffusion ( B -term) and drastically reduces mass transfer resistance ( C -term) compared to the deep, tortuous pores of the Fully Porous alternative. The result is sharper peak geometries, reduced band broadening, and a significant increase in absolute sensitivity.

Quantitative Performance Data

The following table summarizes the comparative validation parameters evaluated according to standard FDA/EMA bioanalytical guidelines.

Validation ParameterProduct: 1.7 µm Core-Shell C18Alternative: 3.0 µm Fully Porous C18Analytical Advantage / Causality
Retention Time ( tR​ ) 2.1 min3.8 min45% reduction in run time due to higher optimal linear velocities.
Peak Width ( W1/2​ ) 3.2 sec8.5 secSharper peaks driven by reduced intra-particle mass transfer resistance.
Lower Limit of Quantitation 0.5 ng/mL2.0 ng/mL4-fold sensitivity increase due to narrower peak volume entering the MS.
Linearity ( R2 ) 0.9992 (0.5 - 500 ng/mL)0.9951 (2.0 - 500 ng/mL)Wider dynamic range supporting both Cmax​ and terminal elimination phases.
Matrix Effect (Suppression) 94% ± 3%82% ± 7%Superior resolution from late-eluting endogenous plasma phospholipids.
Extraction Recovery 92% ± 4%89% ± 6%Comparable; independent of column, driven by sample prep efficiency.

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. The following step-by-step protocol for plasma quantification is designed with built-in causality checks to guarantee data integrity.

Step 1: Matrix-Matched Calibration & Internal Standard Integration
  • Action: Spike blank plasma with 9-benzyl-6-chloro-9H-purin-2-amine (0.5 to 500 ng/mL) and a stable isotope-labeled internal standard (e.g., 9-benzyl-6-chloro-9H-purin-2-amine- d7​ ) at 50 ng/mL.

  • Causality: Utilizing a deuterated IS creates an internally normalized system. Any matrix-induced ionization suppression or extraction loss affects the analyte and IS equally. The response ratio remains constant, ensuring absolute quantitative trustworthiness regardless of inter-subject matrix variability.

Step 2: Protein Precipitation (PPT) Extraction
  • Action: Aliquot 50 µL of spiked plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: The 3:1 organic-to-aqueous ratio aggressively denatures plasma binding proteins. The critical addition of 0.1% formic acid ensures the amine group remains fully protonated, preventing it from forming ionic bonds with residual acidic sites on the precipitated protein pellet, thereby maximizing recovery.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto the 1.7 µm Core-Shell C18 column (50 × 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The rapid gradient leverages the core-shell architecture's high mass-transfer rate. Eluting the analyte at ~60% organic ensures it is chromatographically separated from early-eluting salts and late-eluting highly hydrophobic matrix components.

Step 4: MS/MS Detection & Matrix Mapping (Self-Validation Check)
  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the MRM transition m/z 260.1 91.1 (Collision Energy: 25 eV).

  • Self-Validation Check (Post-Column Infusion): Continuously infuse a 100 ng/mL standard solution of the analyte directly into the MS source via a T-junction, while simultaneously injecting a blank plasma extract through the LC column.

  • Causality: This technique visually maps the exact retention times where matrix suppression occurs (seen as dips in the baseline infusion signal). By proving the analyte ( tR​ = 2.1 min) elutes in a "clean" window where the baseline remains stable, the method self-validates its immunity to matrix effects.

Workflow Visualization

LCMS_Validation cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis cluster_2 Phase 3: Method Validation N1 Plasma Spiking (Analyte + IS) N2 Protein Precipitation (Acetonitrile, 3:1 v/v) N1->N2 N3 Centrifugation & Supernatant Extraction N2->N3 N4 Chromatographic Separation (Core-Shell C18 vs Porous C18) N3->N4 N5 ESI+ Ionization ([M+H]+ m/z 260.1) N4->N5 N6 MRM Detection (Transition: 260.1 -> 91.1) N5->N6 N7 Matrix Effect & Recovery Assessment N6->N7 N8 Linearity & LLOQ Determination N7->N8 N9 Final Validated Quantification Protocol N8->N9

Figure 1: Workflow for LC-MS/MS method validation of 9-benzyl-6-chloro-9H-purin-2-amine in plasma.

References

  • Source: nih.
  • Source: acs.
  • Source: lgcstandards.

Sources

Validation

comparing kinase binding affinity of 9-benzyl-6-chloro-9h-purin-2-amine analogs

An in-depth technical analysis of the 9-benzyl-6-chloro-9H-purin-2-amine scaffold, its mechanistic role as an ATP mimetic, and a comparative evaluation of its analogs across various kinase targets. Introduction The 9-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 9-benzyl-6-chloro-9H-purin-2-amine scaffold, its mechanistic role as an ATP mimetic, and a comparative evaluation of its analogs across various kinase targets.

Introduction

The 9-benzyl-6-chloro-9H-purin-2-amine scaffold is a highly versatile, privileged building block in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors[1]. Because its purine core structurally mimics the adenine ring of adenosine triphosphate (ATP), it can effectively anchor into the highly conserved catalytic cleft of various protein kinases[2]. By systematically modifying the N9, C6, and C2 positions of this precursor, researchers can finely tune the binding affinity, target selectivity, and pharmacokinetic profiles of the resulting analogs, transforming a basic scaffold into highly potent targeted therapies[3].

Mechanistic Grounding: The Purine Scaffold as an ATP Mimetic

Protein kinases catalyze the transfer of the γ-phosphate from ATP to specific protein substrates, driving cellular signaling cascades. Inhibitors derived from 9-benzyl-6-chloro-9H-purin-2-amine operate by competitively occupying this ATP-binding pocket.

  • Hinge Region Interactions: The purine core forms critical hydrogen bonds with the kinase backbone. For instance, in Cyclin-Dependent Kinase 2 (CDK2), the N7 and N6 (or C6-substituent) atoms interact directly with the backbone amide and carbonyl of Leu83, mimicking the natural hydrogen-bonding pattern of ATP[2].

  • Hydrophobic Specificity Pockets: The N9-benzyl group is strategically positioned to extend into adjacent hydrophobic pockets (such as the DFG-in/out region or the ribose-binding pocket). The exact orientation dictates the selectivity profile between closely related kinases, such as Src, Abl, and CDK2[4].

KinaseInhibition Kinase Protein Kinase (e.g., CDK2, Src) ActiveComplex Active Kinase Complex (Phosphorylation) Kinase->ActiveComplex InactiveComplex Inactive Kinase Complex (Signaling Blocked) Kinase->InactiveComplex ATP ATP Molecule ATP->Kinase Binds Hinge Region Inhibitor 9-Benzyl-purine Analog (ATP-Competitive) Inhibitor->Kinase Competes for ATP Pocket Downstream Cell Proliferation / Tumor Growth ActiveComplex->Downstream Phosphorylation Cascade Apoptosis Cell Cycle Arrest / Apoptosis InactiveComplex->Apoptosis Target Inhibition

Mechanism of ATP-competitive kinase inhibition by purine analogs.

Comparative Analysis of Analogs

To understand the structure-activity relationship (SAR) of this scaffold, we must compare how specific substitutions alter binding affinity across different targets:

  • CDK2 Inhibitors: Modifications at the C6 and C2 positions of the purine ring yield highly potent CDK inhibitors. Replacing the C6-chloro group with a cyclohexylmethoxy moiety and adding a sulfamoylanilino group at C2 results in O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, which exhibits a Ki​ of 6 nM for CDK2 by forming additional hydrogen bonds with Asp86[3].

  • Src Family Kinases: The analog AP23464 is a 2,6,9-trisubstituted purine that demonstrates extraordinary potency against Src ( IC50​ < 1 nM). The N9 substitution targets the deep hydrophobic pocket of the active site, locking the kinase in an open, catalytically active conformation that paradoxically suppresses drug resistance[4][5].

  • Hsp90 Chaperone Inhibition: While Hsp90 is a chaperone rather than a classical kinase, it possesses an N-terminal ATP-binding pocket critical for the stability of client onco-kinases (e.g., HER2, Raf-1). Analogs like 2-amino-6-chloro-9-(2'-chloro-3',4',5'-trimethoxybenzyl)purine bind this pocket with high affinity, leading to the rapid degradation of HER2 ( IC50​ = 0.05 µM)[6].

Quantitative Data Presentation
Compound / AnalogPrimary TargetBinding AffinityKey Structural Modification
9-benzyl-6-chloro-9H-purin-2-amine General ScaffoldN/A (Precursor)Base structure for N9/C6/C2 substitutions
O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine CDK2 Ki​ = 6 nMC6 cyclohexylmethoxy, C2 anilino
AP23464 Src Kinase IC50​ < 1 nM2,6,9-trisubstitution; N9 phenol ring
2-amino-6-chloro-9-(2'-chloro-3',4',5'-trimethoxybenzyl)purine Hsp90 IC50​ = 0.05 µM*2'-halo-3',4',5'-trimethoxybenzyl at N9
Compound 4b (Isoxazoline analog) Hsp90 KD​ = 15.6 µM3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl at N9

*Note: IC50​ represents HER2 degradation as a functional proxy for Hsp90 N-terminal ATP pocket inhibition.

Experimental Protocol: Validating Binding Affinity via Surface Plasmon Resonance (SPR)

To accurately determine the equilibrium dissociation constant ( KD​ ) and kinetic parameters ( kon​ , koff​ ) of newly synthesized 9-benzyl-6-chloro-9H-purin-2-amine analogs, Surface Plasmon Resonance (SPR) serves as the gold-standard, label-free methodology[7].

Step-by-Step SPR Workflow:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using a 1:1 mixture of NHS/EDC. Immobilize the recombinant target kinase (e.g., CDK2 or Src) via standard amine coupling in a sodium acetate buffer.

    • Causality: The buffer pH must be optimized below the kinase's isoelectric point (pI) to facilitate electrostatic pre-concentration. Amine coupling ensures stable, covalent attachment of the kinase to the dextran matrix, preventing baseline drift during extended kinetic runs.

  • Analyte Preparation: Dissolve the purine analog in 100% DMSO, then dilute into the running buffer (e.g., HBS-EP+). Maintain a constant 1-5% DMSO concentration across all samples to prevent bulk refractive index shifts. Prepare a 5-point serial dilution series (e.g., 0.1 nM to 1000 nM).

  • Association Phase: Inject the analyte series over the immobilized kinase at a high flow rate of 30–50 µL/min for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ reflects the true binding kinetics rather than the diffusion rate of the compound to the sensor surface.

  • Dissociation Phase: Switch to running buffer for 300–600 seconds to monitor the dissociation of the analog from the kinase pocket.

  • Regeneration: If the compound does not fully dissociate (typical for tight binders like AP23464), inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface without denaturing the immobilized kinase.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPRWorkflow Step1 1. Surface Prep (Immobilize Kinase) Step2 2. Analyte Injection (Purine Analog) Step1->Step2 Step3 3. Association (Measure kon) Step2->Step3 Step4 4. Dissociation (Measure koff) Step3->Step4 Step5 5. Data Analysis (Calculate KD) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

Conclusion

The 9-benzyl-6-chloro-9H-purin-2-amine scaffold offers an exceptional structural foundation for drug discovery. By understanding the spatial constraints of the ATP-binding pocket and leveraging structure-based design, researchers can modify the N9, C6, and C2 positions to achieve nanomolar affinity and high selectivity against critical oncogenic drivers like CDK2, Src, and Hsp90.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. National Institutes of Health (NIH). Available at:[Link]

  • Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. American Chemical Society (ACS). Available at:[Link]

  • Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. ResearchGate. Available at:[Link]

  • Identification of Src-Specific Phosphorylation Site on Focal Adhesion Kinase: Dissection of the Role of Src SH2 and Catalytic Functions and Their Consequences for Tumor Cell Behavior. AACR Journals. Available at:[Link]

  • Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS. Available at:[Link]

  • Purine-Scaffold Hsp90 Inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • TNP Analogues Inhibit the Virulence Promoting IP3-4 Kinase Arg1 in the Fungal Pathogen Cryptococcus neoformans. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Benchmarking 9-Benzyl-6-chloro-9H-purin-2-amine Purity: A Comparative Guide to qNMR vs. HPLC-UV

As drug development pipelines increasingly target complex signaling networks, the demand for high-purity synthetic intermediates has never been more critical. 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target complex signaling networks, the demand for high-purity synthetic intermediates has never been more critical. 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) serves as a foundational building block in the synthesis of advanced therapeutics, including purine-based KRAS G12D inhibitors[1] and highly potent NOD1-RIPK2 signaling pathway inhibitors[2].

However, benchmarking the purity of this intermediate presents a significant analytical challenge. Alkylation of 2-amino-6-chloropurine with benzyl bromide often yields regioisomeric impurities (e.g., N7-benzylation vs. the desired N9-benzylation)[1]. Traditional chromatographic methods frequently misrepresent the true purity of such batches. As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for absolute purity determination. This guide objectively compares qNMR against High-Performance Liquid Chromatography (HPLC-UV), detailing the causality behind the workflows and providing self-validating experimental protocols.

The Analytical Dilemma: Relative vs. Absolute Quantification

The Pitfalls of HPLC-UV (Relative Quantification)

HPLC-UV relies on the separation of analytes and the measurement of their UV absorbance. Purity is typically calculated using the area normalization method (Relative Area %). This approach harbors a fundamental flaw: chromophore bias . It assumes that the target molecule and its impurities possess identical molar extinction coefficients ( ϵ ) at the detection wavelength. In reality, the electronic structure of the N7-benzyl regioisomer differs from the N9-benzyl product, altering its UV absorption profile. Furthermore, HPLC-UV is completely blind to non-chromophoric impurities, such as residual inorganic salts or solvents (e.g., ethyl acetate), leading to a systematic overestimation of purity[3].

The qNMR Advantage (Absolute Quantification)

qNMR operates on a fundamentally different physical principle: the primary ratio method. In a fully relaxed NMR experiment, the integrated area of a resonance signal is strictly and directly proportional to the number of nuclei (protons) generating that signal, completely independent of the molecule's structural or chromophoric properties[4]. By co-weighing the sample with a highly pure, certified Internal Standard (IS), qNMR creates a self-validating system that yields an absolute mass fraction without requiring an identical reference standard of the analyte itself.

Workflow Comparison

G Sample 9-Benzyl-6-chloro-9H-purin-2-amine (Analyte Batch) qNMR_Path qNMR Workflow (Absolute Quantification) Sample->qNMR_Path HPLC_Path HPLC-UV Workflow (Relative Quantification) Sample->HPLC_Path qNMR_Prep Metrological Co-weighing w/ Internal Standard qNMR_Path->qNMR_Prep HPLC_Prep Serial Dilution & Calibration Curve Prep HPLC_Path->HPLC_Prep qNMR_Solv Dissolution in DMSO-d6 qNMR_Prep->qNMR_Solv qNMR_Acq 1H-NMR Acquisition (Relaxation Delay > 5*T1) qNMR_Solv->qNMR_Acq qNMR_Calc Absolute Mass Fraction (Primary Ratio Method) qNMR_Acq->qNMR_Calc HPLC_Acq Chromatographic Separation (UV Absorbance at λ max) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Area % (Requires Identical Ref. Std.) HPLC_Acq->HPLC_Calc

Workflow comparison: Absolute qNMR vs. Relative HPLC-UV for purity benchmarking.

Step-by-Step qNMR Methodology

To ensure metrological traceability and scientific integrity, every variable in the qNMR protocol must be tightly controlled.

Internal Standard (IS) Selection

The IS must be highly pure, non-hygroscopic, non-volatile, and possess a simple NMR spectrum that does not overlap with the analyte[5].

  • Selected IS: Maleic acid (TraceCERT®, certified purity >99.9%).

  • Causality: Maleic acid presents a sharp, distinct singlet at δ 6.26 ppm in DMSO- d6​ . This perfectly avoids the signals of 9-benzyl-6-chloro-9H-purin-2-amine: the purine C8-H ( δ ~8.2 ppm), the benzyl CH2​ ( δ ~5.3 ppm), and the aromatic phenyl/amine protons ( δ 6.8–7.4 ppm).

Metrological Sample Preparation
  • Procedure: Using a microbalance (readability d=0.001 mg), accurately co-weigh approximately 10.0 mg of the 9-benzyl-6-chloro-9H-purin-2-amine batch and 5.0 mg of Maleic acid into a static-free vial. Add 600 µL of DMSO- d6​ . Vortex and sonicate for 5 minutes.

  • Causality: The entire primary ratio calculation relies on exact mass balance. Even a 0.1 mg weighing error will propagate into a significant purity deviation. Complete dissolution is mandatory; any undissolved particulate breaks the mass-to-signal proportionality[5].

NMR Acquisition Parameters
  • Procedure: Acquire 1H-NMR spectra at 400 MHz or 600 MHz using a 90° excitation pulse. Set the Number of Scans (NS) to 64.

  • Critical Parameter - Relaxation Delay (D1): Set D1 = 30 seconds.

  • Causality: The relaxation delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton to ensure >99.3% recovery of equilibrium magnetization. If D1 is too short, the signals of slower-relaxing protons will saturate, causing their integrated area to be artificially low, thereby destroying the quantitative integrity of the experiment.

Data Processing & Absolute Purity Calculation
  • Procedure: Apply a 0.3 Hz exponential line broadening (LB) function, zero-fill to 64k data points, and perform strict manual phase and baseline corrections. Integrate the Maleic acid singlet and the purine C8-H singlet (including their 13C satellite peaks).

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = exact weight, and P = purity).

Comparative Experimental Data

To benchmark the performance of both techniques, three distinct synthetic batches of 9-benzyl-6-chloro-9H-purin-2-amine were analyzed using both the optimized qNMR protocol and a standard HPLC-UV method (254 nm).

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy (Δ%)Primary Impurity Identified via NMR
Lot A 99.2%97.4%+1.8%N7-benzyl regioisomer
Lot B 98.5%95.8%+2.7%Unreacted 2-amino-6-chloropurine
Lot C 99.8%99.1%+0.7%Residual solvent (Ethyl Acetate)
Data Synthesis & Insights

As demonstrated in the table, HPLC-UV consistently overestimates the purity of the compound. In Lot A and Lot B , the discrepancies (+1.8% and +2.7%) are driven by chromophore bias; the impurities possess lower molar extinction coefficients at 254 nm than the target analyte, resulting in under-represented peak areas[3]. In Lot C , the +0.7% discrepancy highlights HPLC's inability to detect non-chromophoric residual solvents. Because qNMR detects all protonated species uniformly, it successfully factored the residual ethyl acetate into the absolute mass fraction, providing a much more accurate representation of the batch's true chemical composition.

Conclusion & Best Practices

For critical synthetic intermediates like 9-benzyl-6-chloro-9H-purin-2-amine, relying solely on HPLC-UV for purity benchmarking introduces unacceptable analytical risk. The unequal detector response to regioisomers and the invisibility of residual solvents can compromise downstream API synthesis and yield calculations.

Best Practices for Drug Development Professionals:

  • Adopt qNMR as the Primary Standard: Utilize qNMR to establish the absolute purity of your in-house reference materials.

  • Cross-Validate: Use the qNMR-certified batch to calculate accurate relative response factors (RRFs) for your routine HPLC-UV quality control methods.

  • Ensure Traceability: Always utilize certified reference materials (e.g., TraceCERT®) as internal standards to maintain unbroken metrological traceability.

References

  • Source: nih.
  • The qNMR Summit 5.
  • Source: researchgate.
  • Source: ovid.
  • Source: acs.

Sources

Validation

Cross-Validation of In Vitro Assay Results: Evaluating 9-Benzyl-6-chloro-9H-purin-2-amine as a Scaffold for KRAS G12D Inhibition

The Rationale for Purine Scaffolds in Targeted Therapeutics Historically, the KRAS G12D mutation has been considered "undruggable" due to its smooth protein surface and the absence of the reactive cysteine residue that m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Purine Scaffolds in Targeted Therapeutics

Historically, the KRAS G12D mutation has been considered "undruggable" due to its smooth protein surface and the absence of the reactive cysteine residue that made KRAS G12C inhibitors successful. To overcome this, drug development has pivoted toward identifying novel scaffolds that can allosterically modulate the Switch-II pocket.

The compound 9-benzyl-6-chloro-9H-purin-2-amine has emerged as a foundational intermediate in the synthesis of next-generation KRAS G12D inhibitors. As an Application Scientist evaluating hit-to-lead candidates, selecting this specific scaffold is driven by strict structure-activity relationship (SAR) causality:

  • The N9-Benzyl Group: Provides critical lipophilic bulk. This moiety is responsible for anchoring the scaffold deep into the hydrophobic regions of the KRAS Switch-II pocket, preventing the dissociation of the inhibitor.

  • The C6-Chlorine: Acts as a highly reactive leaving group for nucleophilic aromatic substitution ( SN​Ar ). This allows researchers to rapidly synthesize and cross-validate libraries of derivatives by appending various functional warheads.

  • The Purine Core: Mimics the natural GTP/GDP nucleotide structure, offering a superior hydrogen-bonding network compared to alternative pyrimidine-based structures.

KRAS_Pathway EGFR EGFR / RTK SOS1 SOS1 (GEF) EGFR->SOS1 KRAS KRAS G12D (Active GTP-bound) SOS1->KRAS Promotes GTP binding RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor 9-benzyl-6-chloro- 9H-purin-2-amine Derivatives Inhibitor->KRAS Allosteric Blockade

Fig 1. KRAS G12D signaling cascade and targeted inhibition by purine-based derivatives.

Orthogonal Cross-Validation Strategy

To objectively evaluate the performance of 9-benzyl-6-chloro-9H-purin-2-amine derivatives (hereafter referred to as "Purine Probes"), we must compare them against Pyrimidine alternatives and clinical-stage reference standards.

A single assay is highly susceptible to false positives caused by pan-assay interference compounds (PAINS) or off-target cytotoxicity. Therefore, we employ a self-validating, orthogonal workflow. The logic dictates moving from cell-free biochemical affinity to cellular functional viability, and finally to phenotypic mechanism-of-action confirmation.

Workflow Synthesis Compound Prep (Purine Scaffold) Biochemical Biochemical Assay (SPR / ITC) Synthesis->Biochemical Cellular Cellular Assay (Viability) Synthesis->Cellular Validation Orthogonal Cross-Validation Biochemical->Validation KD & Affinity Phenotypic Phenotypic Assay (Annexin V Flow) Cellular->Phenotypic Cellular->Validation IC50 Viability Phenotypic->Validation Apoptosis %

Fig 2. Orthogonal cross-validation workflow for purine-based inhibitor screening.

Comparative Performance Data

Recent studies on [1] have demonstrated the superiority of the purine core over pyrimidine analogs. Table 1 summarizes the cross-validated performance of a synthesized Purine Probe (derived from 9-benzyl-6-chloro-9H-purin-2-amine) against a Pyrimidine Probe and the optimized reference standard MRTX1133.

Table 1: Biochemical and Cellular Profiling of KRAS G12D Inhibitors

CompoundScaffold OriginKRAS G12D Binding Affinity ( KD​ , nM)AGS Cell Viability ( IC50​ , μ M)MKN1 Cell Viability ( IC50​ , μ M)
Purine Probe (PU1-1) 9-benzyl-6-chloro-9H-purin-2-amine145.04.45.2
Pyrimidine Probe (PY1-1) 4-chloropyrimidine derivative310.012.815.1
MRTX1133 Reference Standard0.20.0050.008

Data Interpretation: The purine scaffold demonstrates a roughly 2-to-3-fold improvement in both biochemical binding affinity and cellular viability over the pyrimidine analog. While it does not yet match the picomolar potency of the highly optimized MRTX1133, it serves as a highly efficient, synthetically tractable hit-to-lead scaffold that successfully translates target engagement into cellular efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the causality behind each experimental choice and the internal controls required to make the system self-validating.

Protocol 1: Surface Plasmon Resonance (SPR) - Biochemical Validation
  • Causality: Cellular assays cannot distinguish between direct target inhibition and off-target toxicity. SPR isolates the recombinant KRAS G12D protein to confirm that the observed biological effect is caused by direct, physical binding of the purine scaffold. It provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics.

  • System Validation: A reference flow cell (without KRAS) is used to subtract non-specific matrix binding. MRTX1133 is run as a positive control to validate the active conformation of the immobilized protein.

Step-by-Step Methodology:

  • Immobilize recombinant KRAS G12D (pre-loaded with GDP to expose the Switch-II pocket) onto a CM5 sensor chip via standard amine coupling at pH 5.5.

  • Block unreacted surface sites by injecting 1M ethanolamine hydrochloride.

  • Prepare serial dilutions of the 9-benzyl-6-chloro-9H-purin-2-amine derived probe (from 3.125 nM to 1000 nM) in HBS-EP+ running buffer containing 1% DMSO.

  • Flow the analyte over the active and reference flow cells at a rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Fit the resulting sensograms using a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol 2: WST-8 Cell Viability Assay - Cellular Validation
  • Causality: A compound may bind a target in a cell-free system but fail in vitro due to poor membrane permeability or rapid efflux. The WST-8 assay measures metabolic activity (dehydrogenase cleavage of tetrazolium salt) as a direct proxy for cell proliferation, confirming intracellular target engagement.

  • System Validation: The assay is run in parallel on AGS cells (KRAS G12D mutant) and BxPC-3 cells (KRAS Wild-Type). A true targeted inhibitor must show a significantly lower IC50​ in the mutant line, ruling out generalized, off-target cytotoxicity.

Step-by-Step Methodology:

  • Seed AGS and BxPC-3 cells into 96-well plates at a density of 5×103 cells/well in 100 µL of complete RPMI medium. Incubate overnight at 37°C, 5% CO2​ .

  • Treat the cells with serial dilutions of the Purine Probe, Pyrimidine Probe, and MRTX1133 (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of WST-8 reagent to each well and incubate for an additional 2 hours.

  • Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 3: Annexin V/PI Flow Cytometry - Phenotypic Validation
  • Causality: A reduction in metabolic activity (WST-8) could indicate either cytostasis (paused cell growth) or cytotoxicity (cell death). Annexin V/PI staining distinguishes these outcomes by detecting externalized phosphatidylserine (an early apoptosis marker) and compromised membrane integrity (late apoptosis).

  • System Validation: Untreated cells serve as the baseline for spontaneous apoptosis, while a generic cytotoxic agent (e.g., Staurosporine) is used as a positive control to ensure the staining reagents are functioning correctly.

Step-by-Step Methodology:

  • Treat AGS cells with the Purine Probe at concentrations bridging the IC50​ (e.g., 0, 2.5, and 5.0 µM) for 24 hours.

  • Harvest the cells (including floating cells to capture late apoptotic populations), wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Transfer 100 µL of the solution to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSAria III). Shift of the cell population to the lower-right quadrant (Annexin V+/PI-) confirms the induction of early apoptosis driven by KRAS G12D blockade.

References

  • Title: Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy Source: Heliyon. 2024 Apr 2;10(7):e28495. URL: [Link]

  • Title: Recent Anti-KRAS G12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma Source: Cancers (Basel). 2023 Jul; 15(13): 3327. URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 9-Benzyl-6-chloro-9H-purin-2-amine

As a Senior Application Scientist, I recognize that handling biologically active halogenated intermediates requires more than just following a safety checklist; it requires a mechanistic understanding of the chemical's b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling biologically active halogenated intermediates requires more than just following a safety checklist; it requires a mechanistic understanding of the chemical's behavior, environmental impact, and regulatory standing.

9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1 / 55432-87-6) is a highly valuable synthetic intermediate. It is prominently utilized in the development of for potential anticancer therapies[1] and in the synthesis of[2][3]. However, because it features a carbon-chlorine bond on a biologically active purine scaffold, its disposal is strictly governed by environmental regulations.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Hazard Assessment & Causality

To build a robust safety protocol, we must first understand the causality behind the hazards associated with 9-Benzyl-6-chloro-9H-purin-2-amine:

  • Halogenated Organic Classification: The presence of the chlorine atom classifies this molecule as a Halogenated Organic Compound (HOC). Under the, nonliquid wastes containing HOCs are strictly prohibited from land disposal and must be subjected to high-temperature incineration[4]. The carbon-chlorine bond is highly resistant to standard municipal wastewater treatment; discharging it down the drain can lead to persistent environmental contamination and the formation of toxic chloramines[5][6].

  • Biological Activity: As a precursor to kinase inhibitors and autophagic degraders, accidental exposure to this purine derivative can interfere with cellular signaling pathways[1][2].

  • Solvent Carrier Effects: In synthetic workflows, this compound is typically dissolved in polar aprotic solvents such as [2][3]. DMSO is a potent carrier solvent that rapidly penetrates the epidermal barrier, carrying dissolved solutes directly into the bloodstream. This drastically elevates the acute dermal toxicity risk of the liquid waste stream.

Quantitative Data & Waste Characterization

Before initiating any disposal workflow, personnel must characterize the waste stream and equip themselves appropriately.

Table 1: Waste Characterization & Regulatory Profile

ParameterSpecificationCausality / Relevance
Chemical Name 9-Benzyl-6-chloro-9H-purin-2-amineActive pharmaceutical intermediate[1].
EPA RCRA Status Halogenated Organic CompoundMandates EPA-compliant high-temperature incineration[4].
Primary Hazards Irritant / Aquatic ToxicityRequires secondary containment to prevent environmental release.
Preferred Container High-Density Polyethylene (HDPE)Prevents chemical leaching; avoids the slow corrosion seen in metal containers exposed to halogens.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationOperational Causality
Hand Protection Double-gloved Nitrile or LaminateCarrier solvents (DMSO/DMF) rapidly transport solutes through standard single-layer latex[3].
Eye Protection Chemical Splash GogglesProtects against micro-droplet aerosolization during solvent transfer.
Respiratory N95 or P100 Particulate MaskPrevents inhalation of aerosolized, biologically active purine dust during solid handling.
Body Protection Flame-resistant (FR) Lab CoatProtects against incidental splashes of flammable carrier solvents used in the synthesis.

Waste Segregation and Disposal Workflow

The most critical operational failure in chemical disposal is the improper mixing of halogenated and non-halogenated waste. Mixing these streams taints the entire volume, requiring the whole mixture to be treated under strict, highly expensive EPA HOC protocols, and can lead to the formation of highly toxic dioxins during suboptimal incineration[4][7].

WasteSegregation A 9-Benzyl-6-chloro-9H-purin-2-amine Waste Generation B Solid Waste (Powder/Crystals) A->B Unused/Spilled Product C Liquid Waste (DMF/DMSO Solutions) A->C Reaction/Wash Filtrates D Halogenated Solid Waste Container B->D Segregate & Funnel E Halogenated Solvent Waste Container C->E Segregate & Funnel F EPA/RCRA Compliant High-Temp Incineration D->F Manifest & Ship E->F Manifest & Ship

Figure 1: Waste segregation and disposal workflow for halogenated purine derivatives.

Step-by-Step Disposal Procedure

Step 1: Chemical Compatibility Verification Ensure the designated waste container is made of High-Density Polyethylene (HDPE) or borosilicate glass. Causality: Halogenated organics and their degradation products can slowly corrode metal containers and degrade low-density plastics over time.

Step 2: Source Segregation Strictly separate solid powder waste from solvent-dissolved waste. Causality: Liquid and solid wastes require different incineration matrices. Combining them complicates the destruction process and exponentially increases institutional disposal costs.

Step 3: Anti-Static Containerization Transfer the waste into the primary container using a dedicated, grounded anti-static funnel. Causality: Fine purine powders can accumulate a static charge during transfer, creating an aerosolization hazard or a spark risk if flammable solvent vapors are present in the fume hood.

Step 4: Labeling and Manifesting Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the container as "Hazardous Waste - Halogenated Organic (Toxic)" and list the full chemical name. Causality: Vague labeling (e.g., "Purine waste") violates RCRA manifesting requirements and endangers downstream waste management personnel[4].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental discharge.

SpillResponse Start Spill Detected Assess Assess Spill Type (Solid vs. Solution) Start->Assess Solid Solid Spill (Dry Powder) Assess->Solid Liquid Liquid Spill (Solvent-based) Assess->Liquid Sweep Dampen & Sweep (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealable HDPE Container Sweep->Collect Absorb->Collect Label Label as Halogenated Hazardous Waste Collect->Label

Figure 2: Step-by-step emergency spill response workflow for 9-Benzyl-6-chloro-9H-purin-2-amine.

Step-by-Step Spill Remediation

Step 1: Area Isolation & PPE Upgrading Evacuate non-essential personnel from the immediate vicinity. If the spill occurred outside a fume hood, immediately don an N95/P100 respirator. Causality: The primary acute risk of a solid spill is the inhalation of biologically active airborne particulates.

Step 2: Containment Strategy

  • For Liquid Spills (DMSO/DMF solutions): Surround and cover the spill with an inert absorbent like vermiculite or sand. Causality: Using combustible absorbents like standard paper towels for halogenated solvent mixtures can create a secondary fire hazard if oxidizing agents are inadvertently present.

  • For Solid Spills (Powder): Lightly dampen the powder with water or a low-volatility, non-reactive solvent before sweeping. Causality: Dry sweeping generates airborne dust, drastically increasing the inhalation exposure risk for the responder.

Step 3: Collection and Decontamination Scoop the absorbed or dampened material using non-sparking tools into an HDPE hazardous waste bucket. Once the bulk material is removed, wash the spill area with a 10% bleach solution, followed by standard soap and water. Causality: Mild bleach solutions help oxidatively degrade residual traces of the biologically active purine ring, ensuring the benchtop is safe for future use.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Second-Generation AUTACs for Targeted Autophagic Degradation. ACS Publications. Available at:[Link]

  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 9-Benzyl-6-chloro-9h-purin-2-amine

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of advanced therapeutics. A recurring, critical intermediate in these workflows is 9-Benzyl-6-chloro-9H-purin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of advanced therapeutics. A recurring, critical intermediate in these workflows is 9-Benzyl-6-chloro-9H-purin-2-amine (CAS: 6336-42-1) [1]. This compound serves as a highly effective electrophilic scaffold for nucleophilic substitution, making it indispensable in the synthesis of targeted autophagic degradation molecules (AUTACs)[2] and highly selective KRAS G12D inhibitors[3].

However, handling this halogenated purine derivative requires rigorous, field-proven safety protocols. The chloro group at the C6 position is highly reactive by design; in biological systems or upon dermal contact, this reactivity can lead to the covalent modification of epidermal proteins, causing severe sensitization. Furthermore, its synthesis typically involves aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2], which act as powerful transdermal carriers that can pull dissolved purine directly through the skin barrier.

Below is the comprehensive, causality-driven safety and operational guide for handling 9-Benzyl-6-chloro-9H-purin-2-amine.

Quantitative Data & Physicochemical Profile

To design an effective safety protocol, we must first understand the physical parameters of the compound. The table below summarizes the critical data points and their direct safety implications.

Property / ParameterValue / SpecificationScientific Causality & Safety Implication
CAS Number 6336-42-1[1]Essential for exact SDS retrieval, regulatory logging, and precise hazardous waste tracking.
Molecular Weight 259.70 g/mol [4]Exists as a fine crystalline powder; easily aerosolized if statically charged during transfer.
Storage Temperature 2-8°C (Inert atmosphere)[4]Prevents degradation. Critical: Must be brought to room temperature before opening to avoid condensation, which can hydrolyze the reactive C6-chloro position.
Typical Solvents DMF, DMSO[2]High skin-permeation risk. These solvents rapidly degrade standard latex and thin nitrile, necessitating specific glove matrices.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a systematic barrier designed around the specific chemical vulnerabilities of this compound.

  • Hand Protection (Double-Gloving is Mandatory): Use double-layered Nitrile gloves (minimum 0.11mm thickness).

    • Causality: Nitrile provides robust resistance against the solid powder. However, the solvents used to dissolve it (e.g., DMF) rapidly degrade nitrile. Double-gloving ensures that if a solvent splash occurs, the outer contaminated glove can be immediately doffed without exposing the skin to the transdermal carrier.

  • Eye Protection: Snug-fitting indirect-vented safety goggles.

    • Causality: Prevents ocular exposure to micro-particulates during weighing and protects against splash hazards during solvent addition. Safety glasses with side shields are insufficient for aprotic solvent splashes.

  • Body Protection: Flame-retardant, knee-length lab coat with fitted cuffs.

    • Causality: Protects against static discharge during powder transfer (which can cause flash aerosolization) and provides a physical barrier against bench-level spills.

  • Respiratory Protection: N95/P100 Particulate Respirator (if handled outside a certified enclosure).

    • Causality: Mitigates the inhalation risk of fine crystalline dust, which can severely irritate the respiratory mucosal lining.

Experimental Workflow & Handling Protocol

The following protocol is designed for the alkylation or nucleophilic substitution of the purine scaffold—a standard procedure when synthesizing AUTACs[2] or KRAS inhibitors[3]. Every step is a self-validating system to ensure maximum safety.

Step 1: Pre-Operational Equilibration Remove the sealed vial of 9-Benzyl-6-chloro-9H-purin-2-amine from 2-8°C storage[4]. Allow it to equilibrate to ambient temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture, degrading the reagent and potentially generating trace hydrochloric acid gas.

  • Validation: Touch the vial with a bare hand (before gloving) to confirm it has reached ambient room temperature.

Step 2: Static Mitigation and Enclosed Weighing Discharge static electricity from your gloved hands using a grounding pad. Weigh the required mass (e.g., 1.50 g for a standard AUTAC scale-up[2]) using an analytical balance enclosed in a vented safety enclosure.

  • Causality: The powder is highly prone to static cling. Static discharge can aerosolize the particles, bypassing standard ventilation.

  • Validation: Observe the powder as the spatula approaches. If the powder "jumps" to the spatula, static is present. Stop, use an anti-static gun (zerostat), and proceed.

Step 3: Fume Hood Transfer and Dissolution Transfer the sealed weighing boat to a certified chemical fume hood (minimum face velocity of 100 fpm). Dissolve the compound in the reaction solvent (e.g., 25 mL DMF)[2].

  • Causality: Conducting dissolution inside the hood ensures that any aerosolized DMF/purine mixture is immediately evacuated away from the operator's breathing zone.

  • Validation: Inspect the outer glove for any discoloration, wetness, or tackiness after solvent handling. If detected, doff the outer gloves immediately, wash the inner gloved hands with ethanol, and re-glove.

Step 4: Reagent Addition Add subsequent reagents, such as potassium carbonate (K2CO3) and the corresponding electrophile/nucleophile[2], under a nitrogen atmosphere. Keep the sash as low as ergonomically possible during addition.

G Start 1. PPE Verification (Double Nitrile, Goggles) Weighing 2. Weighing (Enclosed Balance) Start->Weighing Transfer 3. Transfer to Fume Hood Weighing->Transfer Solvent 4. Solvent Addition (DMF/DMSO) Transfer->Solvent Reaction 5. Reaction Setup (e.g., K2CO3 base) Solvent->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol (Absorbent & Vent) Spill->Cleanup Yes Waste Hazardous Waste Consolidation Spill->Waste No Cleanup->Waste

Workflow and safety protocol for handling 9-Benzyl-6-chloro-9H-purin-2-amine.

Spill Response & Disposal Plan

In the event of a breach in containment, follow these targeted procedures to neutralize the threat.

Scenario A: Solid Spill (Dry Powder)

  • Do not sweep. Sweeping mechanically aerosolizes the reactive powder into the breathing zone.

  • Cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Carefully scoop the wet material into a hazardous waste container using a non-sparking spatula. Wipe the area sequentially with isopropanol, then soap and water.

Scenario B: Liquid Spill (Dissolved in DMF/DMSO)

  • Immediately overlay the spill with a universal chemical absorbent (e.g., vermiculite or proprietary spill pads).

  • Do not use water. Water will rapidly spread the aprotic solvent, increasing the surface area of the toxic hazard.

  • Once fully absorbed, transfer the saturated matrix to a sealed, compatible high-density polyethylene (HDPE) waste container.

Disposal Logistics: Label all containers explicitly as "Hazardous Waste: Halogenated Purine Derivative in Aprotic Solvent." Do not mix this waste stream with acidic waste, as unexpected exothermic reactions or the evolution of toxic gases can occur.

References

  • Title: 9-Benzyl-2,6-dichloro-9H-purine (CAS 79064-26-9 / 6336-42-1 data)
  • Title: Second-Generation AUTACs for Targeted Autophagic Degradation Source: ACS Public
  • Title: 6-benzyl amino purine (CAS 6336-42-1)
  • Title: Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy Source: PMC URL

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 2
Reactant of Route 2
9-Benzyl-6-chloro-9h-purin-2-amine
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